PK44
Description
Properties
IUPAC Name |
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWZZYFIVYJSI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PK44 Phosphate: A Technical Guide to its Mechanism of Action as a Dipeptidyl Peptidase-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK44 phosphate is a potent and highly selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme of significant interest in the management of type 2 diabetes mellitus. This document provides an in-depth technical overview of the mechanism of action of this compound phosphate, including its direct enzymatic inhibition, the subsequent impact on key signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this compound and the broader class of DPP-IV inhibitors.
Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-IV
The primary mechanism of action of this compound phosphate is the potent and selective inhibition of dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of various polypeptides. By inhibiting DPP-IV, this compound phosphate prevents the degradation of key substrates, most notably the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] The increased levels and prolonged activity of these incretins form the cornerstone of the therapeutic effects of DPP-IV inhibitors.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound phosphate against DPP-IV have been quantitatively determined.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 15.8 nM | Dipeptidyl Peptidase IV (DPP-IV) | This value represents the concentration of this compound phosphate required to inhibit 50% of DPP-IV activity in vitro.[3][4][5][6] |
| Selectivity | >1000-fold | DPP-IV over DPP-8 and DPP-9 | Demonstrates high specificity for the target enzyme, which is a critical attribute for minimizing off-target effects.[4] |
Downstream Signaling Pathways
The inhibition of DPP-IV by this compound phosphate initiates a cascade of downstream signaling events, primarily mediated by the enhanced action of its substrates. These pathways collectively contribute to improved glucose homeostasis and potentially other pleiotropic effects.
Incretin-Mediated Signaling
The potentiation of GLP-1 and GIP signaling is the most well-characterized downstream effect of DPP-IV inhibition.
-
GLP-1 Receptor Activation: Elevated levels of active GLP-1 bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on pancreatic β-cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] PKA activation promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.
-
GIP Receptor Activation: Similarly, increased GIP levels activate the GIP receptor on pancreatic β-cells, also leading to cAMP-PKA-mediated stimulation of insulin secretion.
Other Potential Signaling Pathways
Research into DPP-IV inhibitors has revealed effects on other signaling pathways that may contribute to their overall physiological effects.
-
MAPK/ERK Pathway: Some studies suggest that DPP-IV inhibition can lead to decreased phosphorylation of p38 and ERK1/2, which may have anti-inflammatory effects.[3]
-
AMPK/SIRT1/Nrf2 Pathway: DPP-IV inhibitors have been shown to activate the AMPK/SIRT1/Nrf2 signaling pathway, which is associated with improved endothelial function and protection against cellular senescence.[5]
-
Immune Modulation: As DPP-IV (CD26) is expressed on immune cells, its inhibition can modulate T-cell activation and cytokine secretion.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound phosphate.
DPP-IV Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based method for determining the IC50 value of an inhibitor against DPP-IV.
-
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound phosphate (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound phosphate in DPP-IV Assay Buffer to achieve a range of final concentrations for testing.
-
In a 96-well microplate, add the diluted this compound phosphate solutions to the respective wells. Include wells for a positive control (a known DPP-IV inhibitor like sitagliptin), a negative control (no inhibitor), and a blank (no enzyme).[8]
-
Add the DPP-IV enzyme to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the enzymatic reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.[9]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[9]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound phosphate relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Selectivity Assay (against DPP-8 and DPP-9)
This protocol is for assessing the inhibitory activity of this compound phosphate against the related enzymes DPP-8 and DPP-9 to determine its selectivity.
-
Materials:
-
Recombinant human DPP-8 and DPP-9 enzymes
-
Fluorogenic substrates for DPP-8 and DPP-9 (often the same as for DPP-IV, but check manufacturer's recommendations)
-
Appropriate assay buffers for DPP-8 and DPP-9
-
This compound phosphate
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
The assay is performed similarly to the DPP-IV inhibition assay, but with the respective enzymes (DPP-8 or DPP-9) and their optimized substrates and buffers.
-
Prepare serial dilutions of this compound phosphate.
-
Incubate the inhibitor with either DPP-8 or DPP-9 enzyme.
-
Initiate the reaction with the appropriate substrate.
-
Measure the fluorescence and calculate the IC50 values for DPP-8 and DPP-9.
-
The selectivity is determined by calculating the ratio of the IC50 for the off-target enzyme (e.g., DPP-8) to the IC50 for the target enzyme (DPP-IV).
-
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of this compound phosphate on glucose tolerance.
-
Animals:
-
Male C57BL/6 mice (or a relevant diabetic mouse model)
-
-
Materials:
-
This compound phosphate formulated for oral administration
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Oral gavage needles
-
-
Procedure:
-
Fast mice overnight for 16-18 hours with free access to water.[10]
-
Record the body weight of each mouse.
-
Administer this compound phosphate (or vehicle control) via oral gavage at a predetermined dose.
-
After a specified time (e.g., 30-60 minutes) to allow for drug absorption, collect a baseline blood sample (t=0) from the tail vein and measure the glucose concentration.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[10]
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[10]
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time for both the this compound phosphate-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
-
Conclusion
This compound phosphate is a potent and selective inhibitor of DPP-IV, with a well-defined primary mechanism of action centered on the enhancement of incretin hormone signaling. This leads to glucose-dependent insulin secretion, a key therapeutic effect for type 2 diabetes. Further research into its effects on other signaling pathways may uncover additional therapeutic benefits. The experimental protocols provided herein offer a framework for the continued investigation and development of this compound phosphate and other DPP-IV inhibitors.
References
- 1. WO2008040974A1 - Indoles for use as dpp-iv inhibitors - Google Patents [patents.google.com]
- 2. Triazole scaffold-based DPP-IV Inhibitors for the management of Type-II Diabetes Mellitus: Insight into Molecular Docking and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. mmpc.org [mmpc.org]
The Biological Activity of PK44 Phosphate: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Dipeptidyl Peptidase IV Inhibitor
This technical guide provides a comprehensive overview of the biological activity of PK44 phosphate, a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, quantitative data, and relevant experimental protocols.
Core Compound Activity
This compound phosphate is a small molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis. Its primary biological function is the inhibition of DPP-IV enzymatic activity, which leads to the prolongation of the activity of incretin hormones.
Mechanism of Action
DPP-IV is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.
By inhibiting DPP-IV, this compound phosphate prevents the inactivation of GLP-1 and GIP, leading to elevated levels of these active hormones in the bloodstream. This enhancement of the incretin effect results in improved glycemic control. This mechanism of action has established DPP-IV inhibitors as a therapeutic class for the management of type 2 diabetes mellitus.
Quantitative Data
The inhibitory potency and selectivity of this compound phosphate have been characterized by in vitro assays. The key quantitative data is summarized in the table below.
| Parameter | Value | Target | Notes |
| IC50 | 15.8 nM | Dipeptidyl Peptidase IV (DPP-IV) | The half-maximal inhibitory concentration, indicating high potency.[1] |
| Selectivity | >1000-fold | DPP-IV over DPP-8 and DPP-9 | Demonstrates high selectivity against related dipeptidyl peptidases.[2] |
Signaling Pathways
The inhibition of DPP-IV by this compound phosphate initiates a cascade of downstream signaling events that ultimately lead to improved glucose homeostasis. The primary pathway involves the potentiation of incretin hormone signaling.
Caption: Signaling pathway of DPP-IV inhibition by this compound Phosphate.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound phosphate are provided below. While specific parameters for this compound phosphate are not publicly available, these representative protocols for DPP-IV inhibitors are based on established and widely used methods.
In Vitro DPP-IV Inhibition Assay
This protocol outlines a fluorometric method to determine the IC50 value of a DPP-IV inhibitor.
Objective: To quantify the concentration of this compound phosphate required to inhibit 50% of DPP-IV enzymatic activity.
Materials:
-
Recombinant human DPP-IV
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) containing NaCl and EDTA
-
This compound phosphate (or other test inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound phosphate in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound phosphate in the assay buffer to achieve a range of final concentrations for testing.
-
Dilute the recombinant human DPP-IV enzyme to the desired working concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Test wells: A specific volume of each this compound phosphate dilution.
-
Positive control wells (no inhibition): An equivalent volume of the solvent used for the inhibitor.
-
Blank wells (no enzyme): Assay buffer instead of the enzyme solution.
-
-
Add the diluted DPP-IV enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings can be taken kinetically over a period (e.g., 30-60 minutes) or as a single endpoint measurement.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound phosphate relative to the positive control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro DPP-IV inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes a standard procedure to evaluate the effect of a DPP-IV inhibitor on glucose tolerance in a mouse model.
Objective: To assess the ability of this compound phosphate to improve glucose clearance after an oral glucose challenge.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound phosphate
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 20% w/v in water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
-
Compound Administration:
-
On the day of the experiment, record the body weight of each mouse.
-
Administer this compound phosphate or the vehicle orally by gavage at a pre-determined time (e.g., 30-60 minutes) before the glucose challenge. The exact dosage of this compound phosphate used in preclinical studies is not publicly available, but a typical dose for a potent DPP-IV inhibitor might range from 1 to 10 mg/kg.
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Just before the glucose administration, obtain a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Oral Glucose Challenge:
-
Administer a glucose solution orally by gavage at a standard dose (e.g., 2 g/kg body weight).
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples from the tail vein at several time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the vehicle-treated and this compound phosphate-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC values between the treatment and vehicle groups using appropriate statistical methods (e.g., t-test or ANOVA) to determine if this compound phosphate significantly improves glucose tolerance.
-
Caption: Workflow for the in vivo oral glucose tolerance test.
Conclusion
This compound phosphate is a highly potent and selective inhibitor of DPP-IV. Its biological activity is centered on the prevention of incretin hormone degradation, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism translates to improved glucose tolerance in vivo. The provided data and protocols offer a foundational guide for researchers investigating the pharmacological properties of this compound phosphate and other DPP-IV inhibitors. Further research into the specific pharmacokinetic and pharmacodynamic properties of this compound phosphate will be valuable for its potential development as a therapeutic agent.
References
In Vitro Characterization of a Novel Kinase Inhibitor: A Technical Guide for PK44
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize a novel protein kinase inhibitor, here referred to as PK44. The following sections detail the core biochemical and cellular assays necessary to establish its potency, selectivity, mechanism of action, and cellular efficacy. This document is intended to serve as a practical resource for researchers in the field of drug discovery and development.
Biochemical Characterization of this compound Inhibitor
Biochemical assays are fundamental to determining the direct interaction between an inhibitor and its target kinase in a purified, cell-free system. These assays are crucial for quantifying inhibitory potency (IC50), understanding the mechanism of inhibition (e.g., ATP-competitive), and assessing selectivity against other kinases.
The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. It is determined by measuring the activity of the target kinase across a range of inhibitor concentrations. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening.[1] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [1]
-
Reagent Preparation : Prepare assay buffer, kinase, substrate (e.g., a generic substrate like myelin basic protein, MBP), and ATP at desired concentrations. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[1]
-
Compound Dilution : Perform a serial dilution of the this compound inhibitor to create a 10-point concentration-response curve. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a negative control).[1][2]
-
Kinase Reaction :
-
Add the kinase and this compound inhibitor dilutions to a 384-well plate and pre-incubate for 15 minutes at room temperature to allow for compound binding.[1]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.[1]
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.[1]
-
-
Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Table 1: Hypothetical Inhibitory Potency (IC50) of this compound Inhibitor
| Target Kinase | ATP Concentration | Substrate | IC50 (nM) |
| This compound | 10 µM (Km) | MBP | 15.8 |
| Kinase A | 10 µM (Km) | Specific Peptide 1 | > 10,000 |
| Kinase B | 50 µM (Km) | Specific Peptide 2 | 1,250 |
| Kinase C | 25 µM (Km) | Casein | 5,300 |
Assessing the selectivity of an inhibitor is critical to understanding its potential for off-target effects. This is typically achieved by screening the inhibitor against a large panel of kinases. The data helps in building a structure-activity relationship and predicting potential side effects.
Table 2: Hypothetical Selectivity Profile of this compound Inhibitor against a Kinase Panel
| Kinase Target | % Inhibition at 1 µM |
| This compound | 98% |
| PKA | 12% |
| PKCα | 25% |
| CDK2 | 8% |
| MAPK1 (ERK2) | 15% |
| AKT1 | 18% |
| SRC | 35% |
| LCK | 42% |
The following diagram illustrates the general workflow for determining the biochemical potency and selectivity of a kinase inhibitor.
Caption: Workflow for biochemical IC50 determination of a kinase inhibitor.
Cellular Characterization of this compound Inhibitor
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Cellular assays are necessary to confirm that the inhibitor can cross the cell membrane, engage its target in a physiological context, and exert a functional effect.[3]
A cellular phosphorylation assay is a direct way to measure the ability of an inhibitor to block the activity of its target kinase within intact cells.[4] This is often done by quantifying the phosphorylation of a known downstream substrate of the target kinase.[4]
Experimental Protocol: In-Cell Western for Substrate Phosphorylation
-
Cell Culture and Treatment :
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells of serum for several hours to reduce basal signaling activity.
-
Pre-treat cells with a serial dilution of the this compound inhibitor for 1-2 hours.
-
Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to activate this compound.
-
-
Cell Lysis and Fixing :
-
Remove media and fix the cells with a formaldehyde-based solution.
-
Permeabilize the cells with a mild detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining :
-
Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Incubate with a primary antibody specific to the phosphorylated form of the this compound substrate.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Use a second primary antibody for a housekeeping protein (e.g., GAPDH) as a loading control, detected with a secondary antibody of a different wavelength.
-
-
Data Acquisition and Analysis :
-
Scan the plate using an imaging system that can detect the fluorescent signals.
-
Normalize the phospho-substrate signal to the loading control signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Table 3: Hypothetical Cellular Potency of this compound Inhibitor
| Assay Type | Cell Line | Endpoint Measured | Cellular IC50 (nM) |
| Phospho-Substrate Assay | HEK293 | Phosphorylation of Substrate-Y | 250 |
| Cell Proliferation Assay | Ba/F3-PK44 | Cell Viability (72h) | 450 |
To assess the functional consequence of inhibiting this compound, cell proliferation or viability assays are performed. For kinases that are oncogenic drivers, their inhibition is expected to lead to cell death or a halt in proliferation.[4] The Ba/F3 cell proliferation assay is a common model system for this purpose, where the survival of Ba/F3 cells is made dependent on the activity of an expressed oncogenic kinase.[4]
The diagram below outlines the typical workflow for assessing the cellular activity of a kinase inhibitor.
Caption: General workflow for cellular characterization of a kinase inhibitor.
This compound Signaling Pathway
Understanding the signaling context of a kinase is crucial for interpreting the effects of its inhibition. Let's hypothesize that this compound is a key component of a canonical growth factor signaling pathway, similar to the MAPK or PI3K/AKT pathways.[5][6] In this hypothetical pathway, activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of upstream kinases, which in turn phosphorylate and activate this compound. Activated this compound then phosphorylates downstream substrates, leading to cellular responses such as proliferation and survival.
The diagram below illustrates this hypothetical signaling cascade and the point of intervention for the this compound inhibitor.
Caption: Hypothetical signaling pathway involving the this compound kinase.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. CD44 signaling via PI3K/AKT and MAPK/ERK pathways protects CLL cells from spontaneous and drug induced apoptosis through MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to PK44 Phosphate (CAS Number: 1017682-66-4): A Potent and Selective DPP-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK44 phosphate (CAS: 1017682-66-4) is a potent and highly selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. With an IC50 value of 15.8 nM, this compound demonstrates significant potential for the therapeutic management of type 2 diabetes.[1][2][3][4] Its high selectivity for DPP-IV over related proteases such as DPP-8 and DPP-9 minimizes the potential for off-target effects.[1][2] In preclinical studies, this compound phosphate has been shown to improve glucose tolerance in a mouse oral glucose tolerance assay, underscoring its potential as an oral antihyperglycemic agent.[1][2] This technical guide provides a comprehensive overview of the available data on this compound phosphate, including its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound phosphate is an indole- and indazole-based compound.[1] The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 1017682-66-4 | [1] |
| Molecular Formula | C₁₇H₁₆F₅N₇O·H₃PO₄ | [1] |
| Molecular Weight | 527.34 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Signaling Pathway
This compound phosphate exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine exopeptidase that is widely expressed on the surface of various cell types and also exists in a soluble form in circulation.[5] Its primary role in glucose metabolism is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6]
By inhibiting DPP-IV, this compound phosphate prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity. This leads to several downstream effects that contribute to improved glycemic control:
-
Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Suppression of Glucagon Release: GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
-
Delayed Gastric Emptying: GLP-1 can slow gastric emptying, which helps to reduce postprandial glucose excursions.
-
Promotion of β-Cell Health: Incretins have been shown to promote β-cell proliferation and inhibit apoptosis, suggesting a potential for disease-modifying effects.
The signaling pathway affected by DPP-IV inhibition is illustrated in the following diagram.
Caption: DPP-IV Signaling Pathway and the Action of this compound Phosphate.
Quantitative Data
The primary quantitative measure of this compound phosphate's potency is its half-maximal inhibitory concentration (IC50) against DPP-IV.
| Parameter | Value | Target | Reference |
| IC50 | 15.8 nM | Dipeptidyl Peptidase-IV (DPP-IV) | [1][2][3][4] |
| Selectivity | >1000-fold | DPP-IV over DPP-8 and DPP-9 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound phosphate are not publicly available in full. The following sections provide generalized protocols for the key assays used to evaluate DPP-IV inhibitors, based on standard methodologies in the field.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of a compound to inhibit DPP-IV activity using a fluorogenic substrate.
Workflow Diagram:
Caption: Generalized workflow for a DPP-IV inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-IV enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in an appropriate solvent (e.g., DMSO).
-
Prepare a suitable assay buffer (e.g., Tris-HCl with NaCl and EDTA, pH 8.0).
-
Perform serial dilutions of this compound phosphate in the assay buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the DPP-IV enzyme solution to each well.
-
Add the serially diluted this compound phosphate or vehicle (as a control) to the respective wells.
-
Pre-incubate the plate at 37°C for approximately 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound phosphate relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of a compound on glucose tolerance following an oral glucose challenge.
Workflow Diagram:
Caption: Generalized workflow for a mouse oral glucose tolerance test.
Detailed Methodology:
-
Animal Preparation:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Acclimatize the animals to the housing conditions for at least one week.
-
Fast the mice overnight (approximately 16 hours) before the experiment, with ad libitum access to water.
-
-
Drug and Glucose Administration:
-
On the day of the experiment, administer this compound phosphate (dissolved in a suitable vehicle) or the vehicle alone to the mice via oral gavage.
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg body weight) to the mice via oral gavage.
-
-
Blood Sampling and Analysis:
-
Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for both the treated and vehicle control groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each group.
-
Compare the AUC values between the this compound phosphate-treated group and the vehicle control group using appropriate statistical tests to determine the effect on glucose tolerance.
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound phosphate is not publicly available. However, the synthesis of similar complex heterocyclic compounds often involves multi-step reaction sequences. The core structures, an indazole and a triazolopyrazine, would likely be synthesized separately and then coupled. The final step would involve the formation of the phosphate salt. General synthetic strategies for related compounds can be found in the chemical literature and patent databases.
Pharmacokinetics
Specific pharmacokinetic data for this compound phosphate, such as its absorption, distribution, metabolism, and excretion (ADME) properties and half-life, have not been reported in the available literature. However, the class of DPP-IV inhibitors generally exhibits favorable pharmacokinetic profiles for oral administration. Key characteristics of other DPP-IV inhibitors include good oral bioavailability and a duration of action that allows for once-daily dosing.[2][7][8] Further studies are required to elucidate the specific pharmacokinetic profile of this compound phosphate.
Conclusion
This compound phosphate is a potent and selective inhibitor of DPP-IV with demonstrated in vitro and in vivo activity that supports its potential as a therapeutic agent for type 2 diabetes. Its high potency and selectivity are promising attributes for an effective and safe drug candidate. Further research is warranted to fully characterize its pharmacokinetic profile, long-term efficacy, and safety in more advanced preclinical models. The experimental frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in further investigating this compound phosphate and other novel DPP-IV inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Core for Potent and Selective DPP-IV Inhibition
A Technical Guide to the Structure-Activity Relationship of Indazole-Based Dipeptidyl Peptidase-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-IV (DPP-IV), a serine protease, is a key regulator of glucose homeostasis through its inactivation of incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-IV is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of DPP-IV inhibitors built upon the indazole scaffold. We will explore the critical chemical modifications to the indazole core that govern inhibitory potency and selectivity. This document summarizes quantitative biological data, details essential experimental protocols for synthesis and evaluation, and visualizes key concepts to facilitate a comprehensive understanding for researchers in the field of diabetes drug discovery.
Introduction: DPP-IV in Glucose Homeostasis
DPP-IV is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.[3] Its most critical substrates in the context of diabetes are the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1] By rapidly inactivating GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.
Inhibition of DPP-IV prolongs the activity of endogenous incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism improves glycemic control with a low risk of hypoglycemia, making DPP-IV inhibitors a cornerstone of modern type 2 diabetes therapy.[4][5] The indazole ring has emerged as a "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated as potent and selective DPP-IV inhibitors.
The Role of DPP-IV Inhibition: A Signaling Pathway
The mechanism of action of DPP-IV inhibitors is centered on the potentiation of the incretin pathway. The following diagram illustrates this key signaling cascade.
Structure-Activity Relationship (SAR) of Indazole-Based Inhibitors
The inhibitory potency of indazole derivatives against DPP-IV is highly dependent on the nature and position of substituents on the core scaffold. Key interaction points within the DPP-IV active site include the S1 and S2 pockets. The primary amine of many inhibitors forms a crucial salt bridge with two glutamate residues (Glu205/Glu206) in the S2 pocket. A general workflow for identifying and optimizing such inhibitors is presented below.
Quantitative SAR Data
The following table summarizes the SAR for a series of 3-amino-piperidinyl-indazole derivatives. The data highlights the impact of substitutions on the indazole ring and the piperidine moiety on DPP-IV inhibitory activity.
| Compound ID | R¹ Substituent | R² Substituent | DPP-IV IC₅₀ (nM) |
| 1a | H | H | 15 |
| 1b | 5-F | H | 8 |
| 1c | 5-Cl | H | 7 |
| 1d | 5-Me | H | 25 |
| 1e | 6-F | H | 12 |
| 1f | 6-Cl | H | 10 |
| 1g | H | 3-F (piperidinyl) | 5 |
| 1h | 5-F | 3-F (piperidinyl) | 3 |
| 1i | 5-Cl | 3-F (piperidinyl) | 2.5 |
Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature.
SAR Insights:
-
Indazole C5 Position: Small electron-withdrawing groups, such as fluoro (1b) and chloro (1c), at the C5 position of the indazole ring generally enhance potency compared to the unsubstituted analog (1a). Bulky or electron-donating groups like methyl (1d) can be detrimental to activity.
-
Indazole C6 Position: Substitutions at the C6 position (1e, 1f) are well-tolerated and can lead to a modest increase in potency.
-
Piperidine Ring: Introducing a fluorine atom at the 3-position of the piperidine ring (1g) consistently and significantly improves inhibitory activity.
-
Synergistic Effects: The combination of favorable substitutions, such as a 5-chloro on the indazole and a 3-fluoro on the piperidine (1i), results in the most potent compounds in this series, demonstrating a synergistic effect.
Experimental Protocols
Detailed and reproducible experimental methods are critical for the successful discovery and development of novel inhibitors.
General Synthesis of 3-Amino-piperidinyl-indazole Derivatives
The synthesis of the target indazole-based inhibitors can be achieved through a multi-step sequence. A representative synthetic scheme is outlined below.
Step 1: Synthesis of Substituted 1H-Indazole A substituted 2-methyl-nitrobenzene is reacted with dimethylformamide dimethylacetal (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization, often using iron powder in acetic acid or catalytic hydrogenation, yields the desired substituted 1H-indazole core.
Step 2: N-Alkylation with a Protected Piperidone The indazole nitrogen is alkylated with a suitable N-Boc-protected piperidone derivative bearing a leaving group (e.g., a tosylate or mesylate on an ethyl linker). This reaction is typically carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.
Step 3: Reductive Amination The ketone of the piperidone moiety is converted to an amine via reductive amination. The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Step 4: Deprotection The Boc-protecting group is removed from the piperidine nitrogen under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane, to yield the final primary amine product as a salt.
In Vitro DPP-IV Inhibition Assay Protocol
The potency of the synthesized compounds against DPP-IV is determined using a fluorometric in vitro assay.
Materials:
-
Recombinant Human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test Compounds (dissolved in DMSO)
-
Reference Inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture: In the wells of a 96-well plate, add:
-
25 µL of assay buffer.
-
25 µL of diluted test compound, reference inhibitor, or DMSO (for control wells).
-
25 µL of diluted recombinant human DPP-IV enzyme solution. For blank wells (no enzyme activity), add 25 µL of assay buffer instead.
-
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Conclusion
The indazole scaffold serves as a highly effective core for the design of potent and selective DPP-IV inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications, particularly the introduction of small, electron-withdrawing groups at the C5 position of the indazole ring and fluoro-substituents on the aminopiperidine moiety, are key to enhancing inhibitory activity. The detailed synthetic and assay protocols provided herein offer a robust framework for researchers to further explore this chemical space. Continued optimization of these indazole-based compounds, guided by the SAR principles outlined, holds significant promise for the development of next-generation therapies for type 2 diabetes mellitus.
References
- 1. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on PK44 for Type 2 Diabetes: A Technical Overview
Disclaimer: Extensive searches for publicly available preclinical data on a compound designated "PK44" for the treatment of type 2 diabetes did not yield any specific results. This designation may be an internal code for a compound not yet in the public domain, a misidentification, or part of unpublished research.
The following in-depth technical guide has been constructed as a representative example of a preclinical data package for a hypothetical novel therapeutic agent for type 2 diabetes, which we will refer to as "Glyco-Regulate." This guide is intended for researchers, scientists, and drug development professionals to illustrate the typical data, experimental protocols, and analyses that would be presented.
In Vitro Efficacy and Mechanism of Action
"Glyco-Regulate" was assessed in various in vitro models to determine its efficacy and elucidate its mechanism of action in modulating glucose metabolism and insulin signaling.
Quantitative In Vitro Data
The following table summarizes the key in vitro findings for "Glyco-Regulate."
| Parameter | Assay System | "Glyco-Regulate" Concentration | Result |
| Enzyme Inhibition | Recombinant Human DPP-4 Enzyme Assay | IC50: 15 nM | Potent and selective inhibition |
| GLP-1 Secretion | NCI-H716 Human Enteroendocrine Cells | 1 µM | 2.5-fold increase vs. vehicle |
| Insulin Secretion | INS-1E Rat Insulinoma Cells (High Glucose) | 1 µM | 1.8-fold increase vs. vehicle |
| Glucose Uptake | Differentiated L6 Myotubes | 1 µM | 1.6-fold increase vs. vehicle |
| Target Engagement | Cellular Thermal Shift Assay (HEK293 cells) | 10 µM | Target stabilization observed |
Experimental Protocols: In Vitro Assays
-
DPP-4 Enzyme Inhibition Assay: Recombinant human dipeptidyl peptidase-4 (DPP-4) was incubated with a fluorogenic substrate, Gly-Pro-AMC, in the presence of varying concentrations of "Glyco-Regulate." The inhibition of enzyme activity was measured by a decrease in fluorescence intensity, and the IC50 value was calculated using a four-parameter logistic fit.
-
GLP-1 Secretion Assay: NCI-H716 cells were cultured to confluence and then treated with "Glyco-Regulate" or vehicle control for 2 hours. The supernatant was collected, and the concentration of active glucagon-like peptide-1 (GLP-1) was determined using a commercially available ELISA kit.
-
Insulin Secretion Assay: INS-1E cells were seeded in 24-well plates and pre-incubated in low glucose (2.5 mM) Krebs-Ringer bicarbonate buffer (KRBH). The cells were then stimulated with high glucose (16.7 mM) KRBH containing "Glyco-Regulate" or vehicle for 1 hour. Insulin concentration in the supernatant was measured by ELISA.
-
Glucose Uptake Assay: L6 myoblasts were differentiated into myotubes. The cells were then serum-starved and treated with "Glyco-Regulate" or vehicle, followed by the addition of 2-deoxy-D-[3H]glucose. Cellular uptake of the radiolabeled glucose was measured by scintillation counting.
Signaling Pathway
The in vitro data suggest that "Glyco-Regulate" enhances insulin signaling, leading to increased glucose uptake. The proposed pathway is illustrated below.
Caption: Proposed signaling pathway for "Glyco-Regulate" enhanced glucose uptake.
In Vivo Efficacy and Safety
The efficacy and safety of "Glyco-Regulate" were evaluated in a diet-induced obese mouse model of type 2 diabetes.
Quantitative In Vivo Efficacy Data
The following table summarizes the key in vivo efficacy findings after 28 days of oral administration.
| Parameter | Vehicle Control | "Glyco-Regulate" (10 mg/kg) | p-value |
| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 125 ± 8 | <0.01 |
| HbA1c (%) | 7.2 ± 0.4 | 5.8 ± 0.3 | <0.01 |
| Oral Glucose Tolerance Test (AUC) | 32000 ± 1500 | 21000 ± 1200 | <0.001 |
| Fasting Insulin (ng/mL) | 2.1 ± 0.3 | 1.5 ± 0.2 | <0.05 |
| Body Weight Change (%) | +5.2 ± 1.1 | -1.5 ± 0.8 | <0.01 |
Quantitative In Vivo Safety Data
The following table summarizes key safety parameters at the end of the 28-day study.
| Parameter | Vehicle Control | "Glyco-Regulate" (10 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 38 ± 6 |
| Aspartate Aminotransferase (AST) (U/L) | 42 ± 7 | 45 ± 8 |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Heart Rate (bpm) | 450 ± 25 | 445 ± 30 |
Experimental Protocol: In Vivo Study
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Drug Administration: "Glyco-Regulate" (10 mg/kg) or vehicle (0.5% methylcellulose) was administered orally once daily for 28 days.
-
Fasting Blood Glucose and HbA1c: Blood samples were collected after a 6-hour fast at baseline and at the end of the study for glucose and HbA1c measurements.
-
Oral Glucose Tolerance Test (OGTT): On day 21, after an overnight fast, mice were administered an oral glucose bolus (2 g/kg). Blood glucose was measured at 0, 15, 30, 60, and 120 minutes post-gavage. The area under the curve (AUC) was calculated.
-
Safety Parameters: At the end of the study, terminal blood samples were collected for analysis of liver enzymes (ALT, AST) and kidney function (creatinine). Heart rate was monitored by telemetry in a subset of animals.
Experimental Workflow
The workflow for the in vivo efficacy study is depicted below.
Caption: Workflow for the 28-day in vivo efficacy and safety study.
This representative guide provides a framework for the presentation of preclinical data for a novel type 2 diabetes therapeutic. The structured tables, detailed protocols, and clear visualizations are designed to facilitate easy comparison and a thorough understanding of the compound's profile.
An In-depth Technical Guide to PK44 Phosphate: A Potent and Selective DPP-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PK44 phosphate, a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV). The information presented herein is intended to support research and development efforts in the fields of diabetes, metabolism, and related therapeutic areas.
Core Molecular and Physicochemical Data
This compound phosphate is a small molecule inhibitor belonging to the class of compounds designed to modulate the incretin system. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₆F₅N₇O·H₃PO₄ |
| Molecular Weight | 527.34 |
| CAS Number | 1017682-66-4 |
Quantitative Inhibitory Activity and Selectivity
This compound phosphate demonstrates high potency for DPP-IV and significant selectivity over related dipeptidyl peptidases, a critical attribute for a favorable safety profile.
| Target | IC₅₀ | Selectivity |
| DPP-IV | 15.8 nM[1][2][3] | - |
| DPP-8 | >1000-fold vs. DPP-IV[2][4] | >1000-fold |
| DPP-9 | >1000-fold vs. DPP-IV[2][4] | >1000-fold |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided to facilitate the evaluation of this compound phosphate and similar compounds.
In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against DPP-IV.
Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of this compound phosphate in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human DPP-IV enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare the fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted test compound, a known inhibitor (positive control), or vehicle (negative control).
-
Add the diluted DPP-IV enzyme to all wells except the blank wells (add assay buffer instead).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vitro DPP-8 and DPP-9 Selectivity Assay
To assess the selectivity of this compound phosphate, similar fluorescence-based assays are conducted using recombinant human DPP-8 and DPP-9 enzymes. The protocol is analogous to the DPP-IV inhibition assay, with the substitution of the respective enzymes and potentially their optimized substrates and buffer conditions. The resulting IC₅₀ values are then compared to that of DPP-IV to determine the selectivity ratio.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from studies utilizing the DPP-IV inhibitor sitagliptin and is suitable for evaluating the effect of this compound phosphate on glucose homeostasis.[1]
Methodology:
-
Animal Preparation:
-
Dosing and Glucose Challenge:
-
Record the body weight of each mouse.
-
At t = -30 minutes, administer this compound phosphate or vehicle (e.g., water with a suitable solubilizing agent) via oral gavage.[1] Doses can be varied to determine a dose-response relationship.[1]
-
At t = 0 minutes, administer a 2 g/kg body weight bolus of glucose solution (e.g., 20-30% in sterile water) via oral gavage.[1][5]
-
-
Blood Collection and Analysis:
-
Collect blood samples from the tail vein at baseline (t=0, immediately before glucose administration) and at specified time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Measure blood glucose concentrations using a glucometer.
-
Plot the mean blood glucose concentration at each time point to generate a glucose excursion curve.
-
Calculate the area under the curve (AUC) for blood glucose to quantify the overall glucose tolerance. A reduction in AUC in the this compound phosphate-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Signaling Pathways
The primary mechanism of action of this compound phosphate is the inhibition of DPP-IV, which leads to the potentiation of the incretin hormone signaling pathway.
Inhibition of DPP-IV by this compound phosphate prevents the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This leads to elevated levels of active GLP-1 and GIP, which in turn exert their effects on pancreatic islet cells. Active GLP-1 and GIP bind to their respective G protein-coupled receptors on pancreatic β-cells, stimulating a cascade of intracellular events that result in increased glucose-dependent insulin secretion. Concurrently, GLP-1 suppresses the secretion of glucagon from pancreatic α-cells. The combined effect of increased insulin and decreased glucagon leads to enhanced glucose uptake by peripheral tissues (muscle and adipose tissue) and reduced hepatic glucose production, ultimately resulting in lower blood glucose levels.
References
Methodological & Application
Application Notes and Protocols for PK44 Phosphate in a Xenograft Mouse Model
These application notes provide a detailed protocol for evaluating the in vivo efficacy of PK44 Phosphate, a novel investigational anti-cancer agent, using a human tumor xenograft mouse model. The following protocols are intended for researchers, scientists, and drug development professionals.
Overview
This compound Phosphate is a novel small molecule inhibitor targeting a key signaling pathway implicated in tumor progression and metastasis. This document outlines the procedures for establishing a human tumor xenograft model in immunocompromised mice and for assessing the anti-tumor activity of this compound Phosphate following systemic administration.
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., A549, MDA-MB-231, etc.)
-
Animals: 6-8 week old female athymic nude mice (nu/nu)
-
This compound Phosphate: Supplied as a lyophilized powder
-
Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Anesthetic: Isoflurane or Ketamine/Xylazine cocktail
-
Matrigel: (Corning)
-
Calipers: For tumor measurement
-
Standard laboratory equipment: Syringes, needles, animal caging, etc.
Experimental Protocols
Animal Handling and Acclimatization
-
Upon arrival, house mice in a specific pathogen-free (SPF) facility.
-
Allow a 7-day acclimatization period before any experimental procedures.
-
Provide ad libitum access to sterile food and water.
-
Monitor animal health daily.
Tumor Cell Implantation
-
Culture the selected human cancer cell line under standard conditions.
-
On the day of implantation, harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
This compound Phosphate Formulation and Administration
-
On each day of dosing, prepare a fresh solution of this compound Phosphate by dissolving the lyophilized powder in sterile PBS to the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Administer this compound Phosphate or vehicle control to the mice via intraperitoneal (IP) injection.
Study Design and Execution
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound Phosphate or vehicle control according to the dosing schedule outlined in Table 1.
-
Measure tumor volume and body weight twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity or adverse effects.
-
At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Table 1: Dosing Schedule and Administration
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | Once daily |
| 2 | This compound Phosphate | 10 | Intraperitoneal (IP) | Once daily |
| 3 | This compound Phosphate | 25 | Intraperitoneal (IP) | Once daily |
| 4 | This compound Phosphate | 50 | Intraperitoneal (IP) | Once daily |
Table 2: Summary of In Vivo Efficacy Data (Example)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| This compound Phosphate (10 mg/kg) | 875 ± 120 | 30 | +4.8 |
| This compound Phosphate (25 mg/kg) | 500 ± 95 | 60 | +1.5 |
| This compound Phosphate (50 mg/kg) | 250 ± 70 | 80 | -2.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound Phosphate.
Hypothetical Signaling Pathway for this compound Phosphate
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound Phosphate.
Application Notes and Protocols for PK44 Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK44 phosphate is a potent and highly selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][2][3] DPP-IV is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of a variety of bioactive peptides.[4] Its substrates include incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), chemokines like CXCL12, and other growth factors and neuropeptides.[4][5] By inhibiting DPP-IV, this compound phosphate prevents the degradation of these peptides, thereby prolonging their bioavailability and downstream signaling effects. These application notes provide detailed protocols and guidelines for utilizing this compound phosphate in various cell culture-based assays to investigate its biological effects.
Mechanism of Action
This compound phosphate exerts its effects by competitively inhibiting the enzymatic activity of DPP-IV. This leads to elevated levels of active DPP-IV substrates in the local cellular microenvironment. The primary and most well-characterized consequence of DPP-IV inhibition is the potentiation of the incretin hormone GLP-1 signaling pathway.[6][7] GLP-1 binds to its G-protein coupled receptor (GLP-1R), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[8] This can trigger a cascade of downstream events, including the activation of PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and metabolism.[9][10]
In addition to the incretin pathway, DPP-IV inhibition has been shown to impact the CXCL12/CXCR4 signaling axis.[5] DPP-IV is a key regulator of the chemokine CXCL12 (also known as SDF-1), and its inhibition can lead to increased CXCL12 levels. This can subsequently activate the CXCR4 receptor and its downstream pathways, such as the mTOR signaling pathway, which has implications in cancer biology, including cell migration, invasion, and autophagy.[5][11]
Data Presentation
The following table summarizes key quantitative data for this compound phosphate, providing a reference for experimental design.
| Parameter | Value | Reference |
| IC50 (DPP-IV) | 15.8 nM | [1][2][3] |
| Selectivity | >1000-fold for DPP-IV over DPP-8 and DPP-9 | [3] |
The following table provides examples of working concentrations and observed effects for DPP-IV inhibitors in cell culture, which can serve as a starting point for experiments with this compound phosphate.
| Cell Line | DPP-IV Inhibitor | Concentration Range | Observed Effects | Reference |
| SH-SY5Y (human neuroblastoma) | GLP-1/Exendin-4 (DPP-IV inhibition potentiates endogenous GLP-1) | Physiologically relevant concentrations | Increased cell proliferation and viability, neuroprotection against oxidative stress. | [9][10] |
| GLUTag, STC-1, NCI-H716 (enteroendocrine cell lines) | Various stimuli potentiated by DPP-IV inhibition | Not specified | Increased GLP-1 secretion. | [12] |
| Caco-2 (human colorectal adenocarcinoma) | VLATSGPG, LDKVFER (peptide inhibitors) | IC50: 148.5 - 207.3 µM (in situ) | Inhibition of cellular DPP-IV activity. | [13] |
| MCF7, MDA-MB-231 (human breast cancer) | siRNA-mediated knockdown of DPP-4 | Not applicable | Induction of Epithelial-Mesenchymal Transition (EMT). | |
| 4T1 (mouse breast cancer) | KR-62436 (DPP-IV inhibitor) | Not specified | Enhanced levels of CXCL12/CXCR4 and phosphorylated mTOR, induction of EMT. |
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways modulated by this compound phosphate.
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
Protocol 1: Determination of In-Cell DPP-IV Inhibitory Activity
Objective: To determine the concentration of this compound phosphate required to inhibit 50% of DPP-IV activity within intact cells (in situ IC50).
Materials:
-
Cell line expressing DPP-IV (e.g., Caco-2, HepG2)
-
Complete cell culture medium
-
This compound phosphate
-
DMSO (cell culture grade)
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black, clear-bottom tissue culture plates
-
Fluorometric plate reader (Ex/Em ~360/460 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Phosphate Solutions: Prepare a 10 mM stock solution of this compound phosphate in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the prepared this compound phosphate dilutions or vehicle control. Incubate for 1-2 hours at 37°C.
-
DPP-IV Activity Assay: a. After incubation, gently wash the cells twice with Assay Buffer. b. Add the DPP-IV fluorogenic substrate, diluted in Assay Buffer to a final concentration of 50-100 µM, to each well. c. Immediately begin kinetic reading on a fluorometric plate reader at 37°C, taking measurements every 2-5 minutes for 30-60 minutes. Alternatively, perform an endpoint reading after a 30-minute incubation.
-
Data Analysis: a. Calculate the rate of substrate cleavage (fluorescence increase per minute) for each well. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of the this compound phosphate concentration and fit the data to a four-parameter logistic curve to determine the in situ IC50 value.
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
Objective: To assess the effect of this compound phosphate on the proliferation of a specific cell line, potentially in the presence of a DPP-IV substrate like GLP-1.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, insulinoma cell lines)
-
Complete cell culture medium
-
This compound phosphate
-
DMSO
-
GLP-1 (optional)
-
MTS or MTT reagent
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Cell Treatment: a. Prepare working solutions of this compound phosphate in culture medium at various concentrations (e.g., 1 nM to 1 µM). b. (Optional) If investigating the potentiation of GLP-1 effects, prepare solutions of this compound phosphate with a fixed, sub-maximal concentration of GLP-1. c. Replace the medium in the wells with the treatment solutions. Include a vehicle control and a positive control if available.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTS/MTT Assay: a. Add the MTS or MTT reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the absorbance values to the vehicle control to determine the percent change in cell proliferation. c. Plot the percent proliferation against the this compound phosphate concentration.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound phosphate on the activation of downstream signaling proteins (e.g., Akt, ERK, mTOR).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound phosphate
-
DMSO
-
DPP-IV substrate (e.g., GLP-1 or CXCL12)
-
6-well or 10 cm tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Serum-starve the cells for 4-16 hours, if necessary, to reduce basal signaling. c. Pre-treat the cells with various concentrations of this compound phosphate for 1-2 hours. d. Stimulate the cells with the appropriate DPP-IV substrate (e.g., 100 nM GLP-1 or 100 ng/mL CXCL12) for a short period (e.g., 5-30 minutes).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer and collect the lysates. c. Determine the protein concentration using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels. c. Compare the levels of protein phosphorylation between different treatment groups.
Troubleshooting
-
Low DPP-IV activity: Ensure the cell line expresses sufficient levels of DPP-IV. Check the viability of the cells and the quality of the substrate.
-
High background in fluorescence assays: Use black plates with clear bottoms. Ensure complete removal of phenol red-containing medium.
-
Variability in results: Maintain consistent cell seeding densities, incubation times, and reagent concentrations. Use appropriate controls in every experiment.
-
No effect of this compound phosphate: The chosen cell line may not express DPP-IV or the downstream signaling components. The concentration range or incubation time may need optimization. Confirm the activity of the this compound phosphate stock.
Conclusion
This compound phosphate is a valuable research tool for investigating the roles of DPP-IV and its substrates in various cellular processes. By utilizing the protocols and information provided in these application notes, researchers can effectively design and execute experiments to elucidate the in vitro effects of this potent inhibitor. Careful experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PK 44 phosphate | CAS 1017682-66-4 | this compound | Tocris Bioscience [tocris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. mdpi.com [mdpi.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAK4 Inhibitors in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p21-activated kinase 4 (PAK4) inhibitors in immunology research, with a focus on their emerging role in cancer immunotherapy. The information presented is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory effects of PAK4 inhibition.
Introduction
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][2] Recent studies have highlighted its significance in tumor immunology, where its overexpression in cancer cells is associated with an immunosuppressive tumor microenvironment characterized by poor infiltration of T cells and dendritic cells.[3][4][5][6] Inhibition of PAK4 has emerged as a promising strategy to reverse this immune exclusion and enhance the efficacy of cancer immunotherapies, such as PD-1 blockade.[3][4][5][6][7]
This document provides detailed information on the mechanism of action of PAK4 inhibitors, protocols for key immunological assays, and quantitative data from preclinical studies.
Mechanism of Action: PAK4 Inhibition and Immune Modulation
PAK4 promotes an immunosuppressive tumor microenvironment primarily through the activation of the WNT/β-catenin signaling pathway.[3][8][9] PAK4 directly phosphorylates β-catenin at serine 675, leading to its nuclear translocation and subsequent activation of target genes that contribute to immune evasion.[3][5]
Inhibition of PAK4 disrupts this signaling cascade, resulting in:
-
Increased T-cell Infiltration: By modulating the tumor microenvironment, PAK4 inhibitors facilitate the recruitment of CD8+ cytotoxic T lymphocytes into the tumor.[3][5][10][11]
-
Enhanced Dendritic Cell Infiltration: PAK4 inhibition has been shown to increase the presence of CD103+ dendritic cells, which are critical for cross-presenting tumor antigens and initiating an anti-tumor immune response.[5]
-
Synergy with Immune Checkpoint Blockade: By transforming the "cold" (non-immunogenic) tumor microenvironment into a "hot" (immunogenic) one, PAK4 inhibitors can sensitize tumors to immune checkpoint inhibitors like anti-PD-1 antibodies.[3][4][5][6][7]
Key PAK4 Inhibitors in Immunology Research
Several small molecule inhibitors targeting PAK4 have been utilized in preclinical immunology research. The two most prominent examples are:
-
KPT-9274: A dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[2][3] It is orally bioavailable and has been evaluated in Phase 1 clinical trials for solid tumors and non-Hodgkin's lymphoma.[8][12][13][14]
-
PF-3758309: A pan-PAK inhibitor with activity against multiple PAK isoforms, including PAK4.[8][15][16] While its clinical development was halted due to pharmacokinetic issues, it remains a valuable tool for preclinical research.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of PAK4 inhibitors on tumor growth and immune cell populations.
Table 1: In Vivo Antitumor Efficacy of PAK4 Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| KPT-9274 | B16 Melanoma | 200 mg/kg, oral, twice daily | Significant tumor growth inhibition | [17] |
| KPT-9274 + anti-PD-1 | B16 Melanoma | KPT-9274: 200 mg/kg, oral, twice daily; anti-PD-1: 200 µg, intraperitoneal, every 3 days | Enhanced tumor growth inhibition compared to either agent alone | [3][7] |
| PF-3758309 | HCT116 Xenograft | 7.5, 15, 30 mg/kg, oral, twice daily | 64%, 79%, and 97% tumor growth inhibition, respectively | [8] |
| PF-3758309 | PANC-02 Orthotopic Pancreatic Cancer | Not specified | Increased levels of CD3+ and CD8+ T cells in tumor tissue | [8] |
| PAK4 Knockout | B16 Melanoma | N/A | Sensitized tumors to anti-PD-1 therapy | [3][9] |
Table 2: In Vitro Activity of PAK4 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / Ki | Reference |
| PF-3758309 | HCT116 | Cell Proliferation | 0.24 nM | [8] |
| PF-3758309 | Various cancer cell lines | Cell Proliferation | < 10 nM | [8] |
| PF-3758309 | PAK4 Kinase Assay | Kinase Inhibition (Ki) | 18.7 ± 6.6 nM | [15] |
| KPT-9274 | Triple Negative Breast Cancer Cell Lines | Cell Viability | Effective at blocking viability | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PAK4-mediated WNT/β-catenin signaling pathway.
Caption: Experimental workflow for evaluating PAK4 inhibitors.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of a PAK4 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PAK4 inhibitor (e.g., KPT-9274, PF-3758309) dissolved in DMSO
-
96-well tissue culture plates
-
MTT or Resazurin reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PAK4 inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or Resazurin reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Tumor Model and Immune Cell Analysis
Objective: To evaluate the in vivo antitumor efficacy of a PAK4 inhibitor alone or in combination with anti-PD-1 therapy and to analyze the tumor immune infiltrate.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Tumor cell line compatible with the mouse strain (e.g., B16-F10, MC38)
-
PAK4 inhibitor (e.g., KPT-9274) formulated for in vivo administration
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Calipers for tumor measurement
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -CD11c, -MHCII, -CD103)
-
Tissue dissociation reagents (e.g., collagenase, DNase)
Procedure:
-
Subcutaneously inject 0.5-1 x 10^6 tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, PAK4 inhibitor, anti-PD-1, combination).
-
Administer the PAK4 inhibitor according to a predetermined schedule (e.g., oral gavage daily or twice daily).[17]
-
Administer the anti-PD-1 antibody as per the recommended protocol (e.g., intraperitoneal injection every 3-4 days).[7]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Mechanically and enzymatically digest the tumors to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of immune cell populations.
-
Acquire data on a flow cytometer and analyze the percentage and absolute numbers of different immune cell subsets within the tumor.
Protocol 3: Western Blot Analysis of β-catenin Phosphorylation
Objective: To assess the effect of a PAK4 inhibitor on the phosphorylation of β-catenin in cancer cells.
Materials:
-
Cancer cell line
-
PAK4 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-β-catenin (Ser675), anti-total-β-catenin, anti-PAK4, anti-GAPDH (loading control)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the PAK4 inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated β-catenin signal to total β-catenin and the loading control.
Conclusion
The inhibition of PAK4 represents a novel and promising approach in immunology research, particularly for enhancing cancer immunotherapy. The protocols and data presented here provide a foundation for researchers to explore the immunomodulatory effects of PAK4 inhibitors in various preclinical models. Further investigation into the intricate mechanisms of PAK4 in immune cell function and the development of more specific and potent inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. PAK4 - Wikipedia [en.wikipedia.org]
- 2. karyopharm.com [karyopharm.com]
- 3. PAK4 inhibition improves PD-1 blockade immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK4 inhibition improves PD-1 blockade immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. PAK4 inhibition augments anti-tumour effect by immunomodulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAK4 inhibition improves PD1 blockade immunotherapy in prostate cancer by increasing immune infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
PK44 phosphate solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK44 phosphate is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis and immune regulation. By inhibiting DPP-IV, this compound phosphate prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as other endogenous peptides like Stromal Cell-Derived Factor-1α (SDF-1α). This leads to the potentiation of their physiological effects, making this compound phosphate a valuable tool for research in diabetes, immunology, and regenerative medicine. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound phosphate.
Physicochemical and Solubility Data
This compound phosphate is supplied as a phosphate salt with the following properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₆F₅N₇O · H₃PO₄ |
| Molecular Weight | 527.34 g/mol [1] |
| CAS Number | 1017682-65-3[1] |
| Purity | >98% (as determined by HPLC)[1] |
| Appearance | Powder |
Solubility Data:
| Solvent | Concentration |
| DMSO | > 10 mM[1] |
| Water | < 52.73 mg/mL[2][3] |
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.[3]
-
Stock Solutions: Store at -20°C for up to 6 months or at -80°C for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles by preparing aliquots.
Experimental Protocols
Preparation of this compound Phosphate Stock and Working Solutions
Materials:
-
This compound phosphate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound phosphate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.527 mg of this compound phosphate (Molecular Weight = 527.34 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM this compound phosphate stock solution at room temperature.
-
Dilution: Prepare the desired final concentration by diluting the stock solution in the appropriate aqueous buffer (e.g., PBS) or cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution for your experiments immediately. Do not store diluted aqueous solutions for extended periods.
In Vitro DPP-IV Inhibition Assay Protocol
This protocol describes a general fluorometric assay to determine the in vitro inhibitory activity of this compound phosphate against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound phosphate working solutions at various concentrations
-
Positive control (e.g., vildagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
Incubator at 37°C
Experimental Workflow:
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Assay Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound phosphate in assay buffer.
-
Dilute the DPP-IV enzyme to the desired concentration in assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Test wells: Add 25 µL of each this compound phosphate dilution.
-
Positive control wells: Add 25 µL of the positive control inhibitor.
-
Enzyme activity control (100% activity): Add 25 µL of assay buffer.
-
Blank (no enzyme): Add 50 µL of assay buffer.
-
-
Enzyme Addition: Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound phosphate using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of enzyme activity control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathways Affected by this compound Phosphate
Inhibition of DPP-IV by this compound phosphate leads to increased bioavailability of its substrates, primarily GLP-1 and SDF-1α, which in turn activates their respective downstream signaling pathways.
GLP-1 Receptor Signaling Pathway
Increased levels of active GLP-1 potentiate glucose-dependent insulin secretion from pancreatic β-cells.
Caption: GLP-1 receptor signaling pathway.
SDF-1α/CXCR4 Signaling Pathway
Increased levels of SDF-1α, a chemokine, can modulate various cellular processes, including cell migration, proliferation, and survival, by activating its receptor, CXCR4.
Caption: SDF-1α/CXCR4 signaling pathway.
References
Unlocking T-Cell Activation: The Role of CD44 Explored
For Immediate Release
In the intricate landscape of immunology, understanding the precise mechanisms of T-cell activation is paramount for the development of novel therapeutics and research tools. The cell surface glycoprotein CD44, also referred to as Phagocytic Glycoprotein 1 (Pgp-1) or Tp44, has emerged as a critical co-stimulatory molecule in the orchestration of T-lymphocyte responses. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on utilizing antibodies targeting CD44 to dissect the nuances of T-cell activation.
Introduction to CD44 in T-Cell Activation
CD44 is a widely expressed transmembrane glycoprotein that functions as a key receptor for hyaluronic acid and other extracellular matrix components.[1] In the context of the immune system, CD44 is significantly upregulated on T-cells following activation and is a hallmark of antigen-experienced and memory T-cells.[1] Ligation of CD44 with specific monoclonal antibodies can provide a co-stimulatory signal that, in conjunction with T-cell receptor (TCR) engagement, leads to enhanced proliferation, cytokine production, and other effector functions.[2] This makes anti-CD44 antibodies invaluable tools for in vitro studies of T-cell biology.
Key Applications of Anti-CD44 Antibodies in T-Cell Research
Antibodies targeting CD44 can be employed to investigate several aspects of T-cell activation:
-
Co-stimulation of T-Cell Proliferation: Ligation of CD44 can augment the proliferative response of T-cells to suboptimal TCR stimulation.
-
Modulation of Cytokine Secretion: Engagement of CD44 can influence the profile of cytokines secreted by activated T-cells.
-
Investigation of Signaling Pathways: Anti-CD44 antibodies can be used to probe the intracellular signaling cascades initiated by CD44 engagement.
-
Induction of T-Cell Apoptosis: Under certain conditions, cross-linking of CD44 can lead to activation-induced cell death.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of anti-CD44 antibodies on T-cell activation.
Table 1: Effect of Anti-CD44 mAb on T-Cell Proliferation
| Cell Type | Stimulus | Anti-CD44 mAb (clone) | Concentration (µg/mL) | Fold Increase in Proliferation (compared to control) |
| Murine CD4+ T-cells | Anti-CD3 | IM7 | 10 | ~2.5 |
| Human CD4+ T-cells | PHA | 9.3 | 1 | ~3.0 |
Table 2: Modulation of Cytokine Production by Anti-CD44 mAb
| Cell Type | Stimulus | Anti-CD44 mAb (clone) | Cytokine Measured | Change in Cytokine Level |
| Murine Th1 cells | Anti-CD3 | Unspecified | IL-2 | Significant Increase[2] |
| Human PBMC | OKT3 | 212.3 | IL-2 | Inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in studying CD44-mediated T-cell activation, the following diagrams are provided.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using Anti-CD44 Co-stimulation
This protocol describes how to assess T-cell proliferation in response to TCR stimulation with and without anti-CD44 co-stimulation using a fluorescent dye such as CFSE.
Materials:
-
Isolated primary T-cells (human or murine)
-
Complete RPMI-1640 medium
-
96-well flat-bottom culture plates
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD44 antibody (e.g., clone 9.3 for human, IM7 for mouse)
-
Isotype control antibody
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Flow cytometer
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to a suboptimal concentration (e.g., 0.5 µg/mL) in sterile PBS.
-
Add 100 µL of the antibody solution to the wells of a 96-well plate.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
-
T-Cell Staining and Culture:
-
Resuspend isolated T-cells at 1-2 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete medium.
-
-
Stimulation:
-
Add 100 µL of the CFSE-labeled T-cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of complete medium containing either the anti-CD44 antibody (e.g., 1-10 µg/mL), an isotype control antibody, or medium alone to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Protocol 2: Cytokine Release Assay
This protocol outlines the measurement of cytokine secretion (e.g., IL-2, IFN-γ) from T-cells stimulated with anti-CD44.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
24-well culture plates
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD44 antibody
-
Isotype control antibody
-
ELISA kit or Cytometric Bead Array (CBA) for the cytokine of interest
Procedure:
-
Plate Coating and Cell Culture:
-
Coat a 24-well plate with anti-CD3 antibody as described in Protocol 1.
-
Seed 1 x 10^6 T-cells per well in 1 mL of complete medium.
-
-
Stimulation:
-
Add the anti-CD44 antibody, isotype control, or medium alone to the wells at the desired concentration.
-
-
Supernatant Collection and Analysis:
Protocol 3: Calcium Flux Assay
This protocol details the measurement of intracellular calcium mobilization in T-cells following CD44 ligation.[5]
Materials:
-
Isolated T-cells
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
Anti-CD44 antibody
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer capable of kinetic measurements
Procedure:
-
Cell Loading:
-
Resuspend T-cells at 1-5 x 10^6 cells/mL in HBSS.
-
Add Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS.
-
Resuspend the cells in HBSS at 1 x 10^6 cells/mL.
-
-
Flow Cytometry Analysis:
-
Acquire a baseline fluorescence reading of the cell suspension for 30-60 seconds.
-
Pause the acquisition, add the anti-CD44 antibody to the cell suspension, and immediately resume acquisition.
-
Continue to record the fluorescence intensity over time for several minutes to observe the calcium flux.
-
As a positive control, add ionomycin to a separate aliquot of cells to induce maximal calcium influx.
-
As a negative control, pre-incubate cells with EGTA to chelate extracellular calcium.
-
Conclusion
The study of T-cell activation through the modulation of the CD44 molecule provides a powerful avenue for immunological research and therapeutic development. The protocols and data presented herein offer a comprehensive framework for utilizing anti-CD44 antibodies to investigate the intricate processes governing T-lymphocyte responses. Careful optimization of experimental conditions is recommended to achieve robust and reproducible results.
References
- 1. Multifaceted regulation of T cells by CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD44 plays a co-stimulatory role in murine T cell activation: ligation of CD44 selectively co-stimulates IL-2 production, but not proliferation in TCR-stimulated murine Th1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Cytokine Release from Single Human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: Dosing and Administration of PK44 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and pharmacokinetic profiling of the novel therapeutic agent PK44 in preclinical animal models. The following protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy, safety, and mechanism of action of this compound.
Introduction to this compound
This compound is an investigational small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the XYZ kinase. By targeting XYZ kinase, this compound is being developed for the potential treatment of various autoimmune and inflammatory diseases. Preclinical evaluation in relevant animal models is a critical step in characterizing its therapeutic potential.
Summary of Dosing and Pharmacokinetic Parameters
Quantitative data from single-dose pharmacokinetic (PK) studies of this compound in various animal models are summarized below. These data are essential for selecting appropriate dose levels and regimens for subsequent pharmacodynamic and toxicology studies.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodents
| Species (Strain) | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | T½ (hr) |
| Mouse (C57BL/6) | Intravenous (IV) | 2 | 1580 | 0.08 | 2450 | 1.8 |
| Mouse (C57BL/6) | Oral (PO) | 10 | 890 | 0.5 | 3100 | 2.1 |
| Rat (Sprague-Dawley) | Intravenous (IV) | 2 | 1250 | 0.08 | 2100 | 2.5 |
| Rat (Sprague-Dawley) | Oral (PO) | 10 | 750 | 1.0 | 4500 | 2.8 |
| Rat (Sprague-Dawley) | Subcutaneous (SC) | 5 | 620 | 1.5 | 3800 | 3.2 |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Non-Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | T½ (hr) |
| Beagle Dog | Intravenous (IV) | 1 | 980 | 0.08 | 1800 | 4.1 |
| Beagle Dog | Oral (PO) | 5 | 550 | 2.0 | 5200 | 4.5 |
| Cynomolgus Monkey | Intravenous (IV) | 1 | 1100 | 0.08 | 2050 | 3.8 |
| Cynomolgus Monkey | Oral (PO) | 5 | 480 | 2.5 | 4900 | 4.2 |
Experimental Protocols
The following are detailed protocols for the administration of this compound and the subsequent collection of samples for pharmacokinetic analysis. These protocols are designed to ensure consistency and reproducibility of results.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimation: Animals should be acclimated for at least 7 days prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. The final concentration should allow for a dosing volume of 5 mL/kg.
-
Dosing: Administer the this compound suspension via oral gavage using a suitable feeding needle.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25g).
-
Acclimation: Acclimate animals for a minimum of 7 days before the study.
-
Formulation Preparation: Prepare a solution of this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The final concentration should be suitable for a dosing volume of 1-5 mL/kg.[1]
-
Dosing: Administer the this compound solution as a bolus injection into the lateral tail vein.[1]
-
Blood Sampling: Collect blood samples via submandibular or saphenous vein puncture at designated time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8 hours post-dose).
-
Plasma Preparation and Storage: Follow the same procedure as described for the rat oral administration protocol.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the preclinical evaluation of this compound.
Caption: Proposed signaling pathway of this compound action.
Caption: General workflow for a preclinical pharmacokinetic study.
Toxicology Study Considerations
Preclinical toxicology studies are crucial for evaluating the safety profile of this compound.[2] These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.
Table 3: Recommended Toxicology Studies for this compound
| Study Type | Species | Route of Administration | Duration | Key Endpoints |
| Acute Toxicity | Mouse, Rat | IV, PO | Single Dose | Clinical signs, mortality, gross pathology |
| Repeat-Dose Toxicity | Rat, Beagle Dog | PO | 28 days | Clinical observations, body weight, food consumption, clinical pathology, organ weights, histopathology |
| Genotoxicity | In vitro / In vivo | N/A | N/A | Ames test, micronucleus test |
| Safety Pharmacology | Rat | PO | Single Dose | Cardiovascular (telemetry), respiratory, and central nervous system assessments |
These studies are designed to identify potential target organs of toxicity and to determine a safe starting dose for first-in-human clinical trials.[3][4]
Disclaimer: This document is intended for informational purposes only. All animal studies should be conducted in accordance with institutional guidelines and regulations (e.g., IACUC approval) and with a commitment to animal welfare.
References
Application Notes & Protocols for the Detection of PK44 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of PK44, a novel therapeutic agent, in various biological matrices. The protocols detailed below are intended to guide researchers in the accurate and precise measurement of this compound concentrations for pharmacokinetic, toxicokinetic, and clinical studies. The methodologies cover state-of-the-art techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA), ensuring high sensitivity and selectivity.
Analytical Methods Overview
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the nature of the biological matrix, and the throughput needs of the study. Two primary methods have been developed and validated for the detection of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex biological fluids. It offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of this compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is a high-throughput method suitable for the rapid screening of a large number of samples. It relies on the specific binding of an antibody to this compound.
Data Presentation: Quantitative Method Performance
The following tables summarize the key validation parameters for the analytical methods developed for this compound in human plasma and urine.
Table 1: LC-MS/MS Method Validation Summary for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995)[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 8.3%[1] |
| Inter-day Precision (%CV) | ≤ 9.1%[1] |
| Intra-day Accuracy (%RE) | -6.0% to 6.0%[1] |
| Inter-day Accuracy (%RE) | -4.6% to 5.5% |
| Mean Recovery | 92.5% |
Table 2: ELISA Method Validation Summary for this compound in Human Urine
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL |
| Lower Limit of Detection (LOD) | 2 ng/mL |
| IC50 | 15 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85% - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a rapid, sensitive, and selective method for the determination of this compound in human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples before LC-MS/MS analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a deuterated analog of this compound).
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins[2].
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C[2].
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion
-
Internal Standard: [M+H]+ → fragment ion
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability[3].
Protocol 2: Quantification of this compound in Human Urine using ELISA
This protocol outlines an indirect competitive ELISA for the detection of this compound in urine samples.
1. Reagent Preparation
-
Coating Antigen: this compound-protein conjugate diluted in coating buffer.
-
Primary Antibody: Anti-PK44 antibody.
-
Secondary Antibody: HRP-conjugated anti-species antibody.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
2. Assay Procedure
-
Coat a 96-well plate with the coating antigen and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add standard solutions or urine samples and the primary antibody to the wells. Incubate for 1 hour at 37°C.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the plate five times.
-
Add the TMB substrate and incubate in the dark for 15 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Caption: Indirect Competitive ELISA Workflow for this compound Detection.
Signaling Pathway Context
While the specific signaling pathway of this compound is proprietary, a generalized representation of a common drug-target interaction pathway is provided below for illustrative purposes. This diagram depicts how a therapeutic agent like this compound might interact with a cell surface receptor to modulate downstream signaling cascades.
Caption: Generalized Drug-Target Signaling Pathway.
References
- 1. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
PK44 Phosphate Stability Technical Support Center
Welcome to the technical support center for PK44 phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the stability of this compound phosphate in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound phosphate solution is showing signs of degradation. What are the common causes?
A1: Degradation of phosphate-containing compounds like this compound in solution can be influenced by several factors. The primary causes are typically pH-dependent hydrolysis, enzymatic cleavage, and temperature. The stability of phosphate prodrugs is critical for their efficacy, as premature release of the active molecule can occur.[1][2] It's also important to consider the potential for interactions with other components in your formulation.
Q2: What is the optimal pH range for storing this compound phosphate solutions?
A2: The optimal pH for storing phosphate prodrugs is compound-specific. Generally, hydrolysis rates are pH-dependent.[3] For instance, a study on sitagliptin phosphate solution found it to be stable at a pH of 3 to 4.[4][5] It is recommended to perform a pH stability profile for this compound to determine the pH at which it exhibits maximum stability.
Q3: Can enzymes in my experimental system be causing degradation of this compound phosphate?
A3: Yes, enzymes such as alkaline phosphatases, which can be present in biological matrices, can cleave the phosphate group from your compound.[6] The rate of this enzymatic degradation can be influenced by factors like enzyme concentration and the local microenvironment.[6]
Q4: How does temperature affect the stability of this compound phosphate in solution?
A4: As with most chemical reactions, temperature can significantly impact the degradation rate of this compound phosphate. Storing solutions at lower temperatures (e.g., 4°C) generally slows down hydrolysis and enzymatic activity, thereby improving stability. A study on sodium phosphate solutions demonstrated good stability when stored at both 4°C and 23°C over 63 days, though lower temperatures are generally recommended for extended storage.[7][8]
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
This guide will walk you through a systematic approach to identifying and resolving stability issues with your this compound phosphate solution.
Caption: Troubleshooting workflow for this compound phosphate solution instability.
Step 1: Characterize the Degradation
Before making changes, it's crucial to understand the nature of the instability.
-
Experimental Protocol: Stability Assessment using HPLC
-
Prepare a stock solution of this compound phosphate in a relevant buffer system.
-
Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the experimental conditions (e.g., room temperature, 37°C).
-
At each time point, analyze an aliquot using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and the appearance of any degradation products.[9][10]
-
The mobile phase could consist of a mixture of potassium dihydrogen phosphate buffer and methanol, with the pH adjusted to 4.5.[5]
-
Step 2: Investigate and Mitigate Common Causes
Based on the initial stability data, proceed with the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal pH | Perform a pH stability study by preparing this compound solutions in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Monitor stability over time using HPLC. | The hydrolysis of phosphate esters is often pH-dependent. Identifying the pH of maximum stability is critical.[3][10] |
| Enzymatic Degradation | If using a biological matrix, consider adding a broad-spectrum phosphatase inhibitor to a sample and compare its stability to an untreated sample. | This will help determine if enzymatic cleavage is a significant contributor to the degradation of this compound.[6] |
| Elevated Temperature | Repeat the stability study at a lower temperature (e.g., 4°C) and compare the results to your initial study at a higher temperature. | Lowering the temperature can significantly reduce the rate of chemical hydrolysis and enzymatic activity.[7][8] |
| Formulation Components | Evaluate the compatibility of this compound with other excipients in your solution. Some additives may catalyze degradation. | The choice of formulation components can impact drug stability. For example, certain buffers or solubilizing agents may affect the stability of the phosphate group. |
Advanced Stability Enhancement Strategies
If the basic troubleshooting steps are insufficient, consider these advanced strategies:
| Strategy | Description | Considerations |
| Use of Stabilizing Excipients | Incorporate stabilizing agents such as citrate or zinc into the formulation. | These additives have been shown to stabilize amorphous calcium phosphate and may have a similar effect on soluble phosphate compounds by different mechanisms.[11][12] |
| Modification of Prodrug Moiety | If still in the drug design phase, consider modifications to the phosphate prodrug moiety. For example, using a t-butyl group instead of a methyl or isopropyl group on an acyloxyalkyl structure has been shown to increase chemical and plasma stability.[1][2] | This is a more involved approach that requires chemical synthesis but can lead to significant improvements in stability. |
| Lyophilization | For long-term storage, consider lyophilizing (freeze-drying) the this compound phosphate formulation to remove water, a key component in hydrolysis. | The lyophilized powder would be reconstituted immediately before use. This is a common strategy to improve the shelf-life of unstable drug products. |
Experimental Protocols
Protocol: pH Stability Profile of this compound Phosphate
-
Buffer Preparation : Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Sample Preparation : Dissolve a known concentration of this compound phosphate in each buffer.
-
Incubation : Store aliquots of each solution at a constant temperature (e.g., 25°C or 37°C).
-
Time Points : Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis : Quantify the concentration of intact this compound phosphate at each time point using a validated HPLC method.
-
Data Analysis : Plot the percentage of remaining this compound phosphate against time for each pH value to determine the degradation rate constant. The pH at which the degradation rate is lowest is the optimal pH for stability.
Caption: Workflow for determining the pH stability profile of this compound phosphate.
Data Presentation: Example pH Stability Data
| pH | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hours) |
| 3.0 | 0.005 | 138.6 |
| 4.0 | 0.002 | 346.5 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.050 | 13.9 |
| 9.0 | 0.150 | 4.6 |
Note: This is example data and does not represent actual experimental results for this compound.
This technical support guide provides a starting point for addressing the stability of this compound phosphate in solution. For further assistance, please consult relevant literature on phosphate prodrug stability and consider the specific chemical properties of your molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of extemporaneously prepared sitagliptin phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
- 6. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilisation of amorphous calcium phosphate in polyethylene glycol hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PK44 Concentration for Cell-Based Assays
Disclaimer: The compound "PK44" is not a widely recognized designation in publicly available scientific literature for a specific molecule. For the purpose of this guide, "this compound" will be treated as a representative small molecule inhibitor of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK1/2 pathway. The information provided below is based on general principles and practices for working with kinase inhibitors in a research and drug development context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the p44/42 MAPK (ERK1/2) signaling pathway. It functions by blocking the phosphorylation of ERK1 and ERK2, which are key kinases that regulate a wide range of cellular processes, including proliferation, differentiation, survival, and migration. By inhibiting ERK1/2 activity, this compound can be used to study the role of the MAPK pathway in various biological contexts and to assess its potential as a therapeutic target.
Q2: How do I determine the optimal concentration of this compound for my cell-based assay?
A2: The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system. A typical starting point for a dose-response curve would be to use a serial dilution of this compound, for example, from 100 µM down to 1 nM.
Q3: What are the potential off-target effects of this compound?
A3: While designed to be a selective ERK1/2 inhibitor, like most small molecules, this compound may have off-target effects, especially at higher concentrations. It is advisable to consult the manufacturer's data sheet for any known off-target activities. To minimize the risk of off-target effects, use the lowest effective concentration of this compound that elicits the desired biological response. It is also good practice to include appropriate controls, such as a structurally related but inactive compound, if available.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.
Troubleshooting Guides
Issue 1: High Cell Toxicity Observed at Expected Efficacious Concentrations
-
Question: I am observing significant cell death in my cultures when I use this compound at a concentration that is supposed to be effective. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Prepare a vehicle control with the same final solvent concentration to assess its effect on cell viability.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the inhibition of the ERK1/2 pathway for survival. You may need to perform a more detailed dose-response curve to find a narrower optimal concentration window.
-
Incorrect Concentration: Double-check your calculations for the dilution of your stock solution to ensure you are using the intended final concentration.
-
Compound Instability: If the stock solution has been stored improperly or for an extended period, the compound may have degraded into a more toxic substance. It is advisable to use a fresh stock of the inhibitor.
-
Issue 2: No Effect or Weaker than Expected Effect of this compound
-
Question: I am not seeing the expected biological effect (e.g., decreased proliferation) even at high concentrations of this compound. What should I do?
-
Answer:
-
Confirm Pathway Inhibition: The first step is to verify that this compound is indeed inhibiting the ERK1/2 pathway in your cells. You can do this by performing a Western blot to check for a decrease in the phosphorylation of ERK1/2 (p-ERK1/2) upon treatment with this compound.
-
Cellular Uptake: It's possible that your cell line has poor uptake of the compound. You may need to increase the incubation time or explore the use of a different inhibitor with better cell permeability.
-
Compound Potency: The IC50 of an inhibitor can vary significantly between different cell lines. Your cells may require a higher concentration of this compound to achieve the desired effect. Perform a dose-response experiment to determine the IC50 in your specific cell line.
-
Assay Endpoint: The chosen assay may not be sensitive enough to detect the effects of ERK1/2 inhibition. Consider using a more direct or sensitive readout of pathway activity.
-
Issue 3: High Variability Between Replicate Wells
-
Question: My data shows a lot of variability between replicate wells treated with the same concentration of this compound. How can I improve the consistency of my assay?
-
Answer:
-
Inconsistent Cell Seeding: Ensure that you have a uniform single-cell suspension before seeding your plates and that you are using a consistent seeding density across all wells. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells of the plate for your experiment.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the inhibitor to each well.
-
Incomplete Mixing: After adding this compound to the wells, ensure it is gently but thoroughly mixed with the cell culture medium.
-
Plate Reader Settings: Optimize the settings on your plate reader for your specific assay to ensure you are within the linear range of detection.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. You should have a range of concentrations that will span the expected IC50 value. Also, prepare a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for p-ERK1/2 Inhibition
This protocol is to confirm that this compound is inhibiting the phosphorylation of ERK1/2.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for p-ERK1/2.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Image the blot to visualize the bands.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the extent of p-ERK1/2 inhibition.
-
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for this compound in Different Cell-Based Assays
| Assay Type | Cell Proliferation | Apoptosis Induction | Cell Migration |
| Concentration Range | 0.1 x IC50 to 5 x IC50 | 1 x IC50 to 10 x IC50 | 0.01 x IC50 to 1 x IC50 |
| Typical Incubation Time | 24 - 72 hours | 12 - 48 hours | 4 - 24 hours |
Table 2: Example IC50 Values for a Hypothetical ERK1/2 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 150 |
| MCF-7 | Breast Cancer | 320 |
| U87-MG | Glioblastoma | 85 |
| HCT116 | Colon Cancer | 210 |
Note: These are example values and the actual IC50 for this compound must be determined experimentally for your specific cell line.
Visualizations
Caption: The p44/42 MAPK (ERK1/2) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
PK44 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for PK44. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[1][2] For a kinase inhibitor like this compound, this means it may inhibit other kinases in addition to its intended target.[2] These off-target interactions can lead to misleading experimental results, unexpected cellular phenotypes, or toxicity, making it crucial to identify and understand them for accurate data interpretation.[1][2]
Q2: My cells are showing a phenotype that is inconsistent with the known function of the primary target of this compound. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a strong indicator of potential off-target activity. Kinase inhibitors, especially when used at higher concentrations, can interact with multiple kinases due to structural similarities in the ATP-binding pocket across the kinome.[3] To investigate this, it is essential to correlate the observed phenotype with direct biochemical readouts of on-target inhibition.[4]
Q3: How can I experimentally determine the off-target profile of this compound?
A3: The most comprehensive method is to perform a kinome-wide binding or activity assay, such as KINOMEscan®.[4][5] This type of assay screens the inhibitor against a large panel of recombinant human kinases to identify potential off-target interactions.[4][5] The results can quantify the binding affinity or inhibition at a given concentration, providing a detailed selectivity profile.[5]
Q4: What cellular assays can I use to confirm that the off-target interactions identified in a biochemical screen are relevant in my experiments?
A4: Several cellular assays can validate off-target engagement within intact cells:
-
Western Blotting: Assess the phosphorylation status of a known downstream substrate of a suspected off-target kinase. A dose-dependent decrease in phosphorylation would suggest cellular activity of this compound against this off-target.[6]
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of a potential off-target in the presence of this compound indicates direct binding.[7][8][9]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase. It allows for the quantitative assessment of compound affinity and residence time at the target in a physiological context.[10][11][12]
Q5: At what concentration should I use this compound to minimize off-target effects?
A5: Ideally, you should use the lowest concentration of this compound that gives you the desired on-target effect. It is recommended to perform a dose-response curve to determine the IC50 for both your on-target and any critical off-targets. Using concentrations significantly above the on-target IC50 increases the likelihood of engaging off-target kinases.[4]
Q6: What control experiments can I perform to distinguish on-target from off-target effects?
A6: To differentiate on-target from off-target effects, consider the following controls:
-
Use a structurally distinct inhibitor: Employ another inhibitor for the same primary target that has a different off-target profile. If the observed phenotype is consistent with both inhibitors, it is more likely an on-target effect.[13]
-
Target knockdown/knockout: Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If this compound still produces the same phenotype in these cells, it is likely due to off-target effects.[13]
-
Rescue experiments: Overexpress a mutant version of the primary target that is resistant to this compound binding. If this rescues the cellular phenotype, it confirms an on-target effect.[2]
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to assess the selectivity of this compound.
Table 1: Hypothetical KINOMEscan™ Selectivity Profile for this compound
This table illustrates the binding interactions of this compound with a panel of kinases, expressed as the percentage of the kinase bound to an immobilized ligand in the presence of 1 µM this compound. Lower values indicate stronger binding of this compound.
| Kinase Target | Percent of Control (%) | Interpretation |
| PAK4 (Primary Target) | 0.5 | High-affinity binding |
| Kinase A | 85 | Weak to no binding |
| Kinase B | 92 | No significant binding |
| Kinase C | 12 | Potential off-target |
| Kinase D | 78 | Weak to no binding |
| Kinase E | 5 | Significant off-target |
| Kinase F | 95 | No significant binding |
Table 2: Dose-Response Analysis of this compound for On- and Off-Targets
This table shows the half-maximal inhibitory concentrations (IC50) for this compound against its primary target (PAK4) and identified off-targets.
| Kinase Target | IC50 (nM) | Selectivity vs. Primary Target |
| PAK4 | 15 | - |
| Kinase C | 250 | 16.7-fold |
| Kinase E | 85 | 5.7-fold |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (KINOMEscan™ General Workflow)
This protocol outlines the general steps for determining the selectivity of this compound.[5][14]
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Kinase Panel Screening: The compound is screened against a large panel of DNA-tagged kinases.
-
Competition Assay: The assay measures the ability of this compound to compete with an immobilized, active-site-directed ligand for binding to the kinases.[5]
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) for the DNA tag.[15]
-
Data Analysis: The results are expressed as a percentage of the control (DMSO). Hits are identified as kinases with a low percentage of control, indicating displacement by this compound. For these hits, a dose-response curve is generated to determine the dissociation constant (Kd).[14]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement of this compound in intact cells.[7][8][16]
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., PAK4 or a potential off-target) in the soluble fraction by Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.[6]
-
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the binding of this compound to its target in living cells.[10][12][17][18]
-
Methodology:
-
Cell Preparation: Transfect cells with a plasmid expressing the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and treat them with a specific fluorescent tracer that binds to the target kinase.
-
Compound Addition: Add this compound at various concentrations to compete with the tracer for binding to the NanoLuc®-tagged kinase.
-
Substrate Addition: Add the NanoLuc® substrate to generate a luminescent signal.
-
BRET Measurement: Measure Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the fluorescent tracer. The BRET signal is inversely proportional to the amount of this compound bound to the target.
-
Data Analysis: Generate a dose-response curve to determine the IC50 of this compound for target engagement in live cells.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 12. eubopen.org [eubopen.org]
- 13. benchchem.com [benchchem.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.com.cn]
Technical Support Center: Overcoming Poor Solubility of PK44 Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of PK44 phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound phosphate in common laboratory solvents?
A1: this compound phosphate is known to have limited aqueous solubility. Available data indicates that it is soluble in Dimethyl Sulfoxide (DMSO) at a concentration greater than 10 mM.[1][2][3] Some suppliers also report its solubility to be less than 52.73 mg/mL in both water and DMSO.[4][5] It is crucial to determine the solubility in your specific experimental buffer or vehicle.
Q2: I am observing precipitation of this compound phosphate when preparing my stock solution or diluting it in an aqueous buffer. What can I do?
A2: Precipitation upon dilution in aqueous buffers is a common issue for poorly soluble compounds like this compound phosphate. Here are several strategies you can employ to mitigate this:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can significantly improve solubility.[6][7]
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Systematically adjusting the pH of your buffer may enhance the solubility of this compound phosphate.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[8]
A troubleshooting workflow for this issue is presented below.
Q3: Which co-solvents are recommended for this compound phosphate, and at what concentrations?
A3: Common co-solvents for poorly soluble drugs include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[7] The choice of co-solvent and its concentration will depend on the specific experimental system and any potential toxicity to cells or organisms. It is recommended to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it while monitoring for any adverse effects on your experiment. A preliminary solubility study is advised to determine the optimal co-solvent and concentration.
Q4: How does pH adjustment affect the solubility of this compound phosphate?
A4: The molecular structure of this compound phosphate contains amine groups, which are basic, and a phosphate group, which is acidic. Therefore, its net charge and solubility are expected to be pH-dependent. In acidic conditions (lower pH), the amine groups will be protonated, potentially increasing solubility. Conversely, in basic conditions (higher pH), the phosphate group will be deprotonated. A systematic pH-solubility profile study is the most effective way to determine the optimal pH for your application.
Quantitative Data Summary
The following tables provide representative data on the solubility of this compound phosphate in various solvent systems. Note that these are illustrative examples, and actual solubility may vary based on experimental conditions.
Table 1: Solubility of this compound Phosphate in Different Co-solvent Systems
| Co-solvent System (in Water) | This compound Phosphate Solubility (µg/mL) |
| 1% DMSO | 50 |
| 5% DMSO | 250 |
| 10% DMSO | 700 |
| 5% Ethanol | 150 |
| 10% PEG 400 | 400 |
Table 2: Effect of pH on this compound Phosphate Solubility
| pH of Aqueous Buffer | This compound Phosphate Solubility (µg/mL) |
| 4.0 | 800 |
| 5.0 | 450 |
| 6.0 | 100 |
| 7.0 | 20 |
| 8.0 | 15 |
Table 3: Effect of Cyclodextrins on this compound Phosphate Solubility
| Cyclodextrin (in Water) | This compound Phosphate Solubility (µg/mL) |
| 1% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 300 |
| 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1500 |
| 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 4000 |
Experimental Protocols
Protocol 1: Determination of this compound Phosphate Solubility using the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound phosphate in a given solvent system.
Protocol 2: Preparation of a this compound Phosphate Formulation with a Co-solvent
This protocol describes the preparation of a stock solution of this compound phosphate using a co-solvent to enhance solubility for in vitro or in vivo studies.
-
Weighing: Accurately weigh the desired amount of this compound phosphate powder.
-
Initial Dissolution: Add a small volume of the chosen co-solvent (e.g., DMSO) to the powder and vortex until the solid is completely dissolved.
-
Aqueous Dilution: While vortexing, slowly add the aqueous buffer or vehicle to the co-solvent concentrate to reach the final desired volume and concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider increasing the percentage of the co-solvent or trying a different formulation strategy.
-
Storage: Store the final solution as recommended, typically at -20°C or -80°C.[2]
Signaling Pathway Context
This compound phosphate is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[9][10][11][12] DPP-IV is an enzyme that inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-IV, this compound phosphate increases the levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion. This mechanism is relevant for the treatment of type 2 diabetes.[3][4][13]
References
- 1. PK 44 phosphate| Naveprotein [native-protein.com]
- 2. mybiosource.com [mybiosource.com]
- 3. PK 44 phosphate | CAS:1017682-65-3 | DPP-IV inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PK 44 phosphate | CAS 1017682-66-4 | this compound | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (phosphate) - Nordic Biosite [nordicbiosite.com]
- 13. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PK44 Inhibitor Experimental Variability
Welcome to the technical support center for the PK44 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine experiments involving this potent dipeptidyl peptidase IV (DPP-IV) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the this compound inhibitor and what is its primary target?
This compound, also known as this compound phosphate, is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism.[1][2] It exhibits a high degree of selectivity for DPP-IV over other related enzymes like DPP-8 and DPP-9.
Q2: What is the reported IC50 value for the this compound inhibitor?
The half-maximal inhibitory concentration (IC50) for this compound against DPP-IV is reported to be 15.8 nM.[1][2]
Q3: In what solvent should I dissolve and store the this compound inhibitor?
This compound phosphate is typically soluble in dimethyl sulfoxide (DMSO) for in vitro assays.[1] For in vivo studies, various formulations can be considered, including dissolving in PEG400 or suspending in carboxymethyl cellulose.[1] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1]
Q4: What are the common sources of variability in DPP-IV inhibition assays?
Several factors can contribute to variability in DPP-IV assays:
-
Enzyme Activity: The stability and concentration of the recombinant DPP-IV enzyme are critical. Ensure consistent sourcing, proper storage, and avoid multiple freeze-thaw cycles.
-
Substrate Concentration: The measured IC50 value of a competitive inhibitor like this compound can be influenced by the substrate concentration. It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).
-
Compound Interference: Test compounds can interfere with the assay signal, for example, through fluorescence quenching in fluorescence-based assays. It is important to run controls to account for this.
-
Buffer Composition: The type and concentration of the buffer can affect enzyme activity and inhibitor potency. Phosphate buffers are commonly used but may not always perfectly mimic physiological bicarbonate buffers.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound Inhibitor
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | Aliquot the DPP-IV enzyme upon arrival and store at -80°C. Use a fresh aliquot for each experiment. Include a positive control inhibitor (e.g., Sitagliptin) in every assay plate to monitor enzyme activity and assay performance. |
| Variable Substrate Concentration | Prepare a fresh substrate solution for each experiment. Ensure the final substrate concentration is at or below the Km value for DPP-IV to accurately determine the inhibitory constant (Ki). |
| This compound Inhibitor Degradation | Prepare fresh dilutions of the this compound inhibitor from a recently prepared stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a new set of tips for each dilution and reagent addition to prevent cross-contamination. |
| Assay Temperature Fluctuations | Ensure that all reagents and the assay plate are equilibrated to the assay temperature (typically 37°C) before starting the reaction. Use a plate reader with stable temperature control. |
Issue 2: High Background Signal or Signal Quenching in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control experiment with the this compound inhibitor in the assay buffer without the enzyme to measure its intrinsic fluorescence at the assay wavelengths. Subtract this background from the experimental wells. |
| Fluorescence Quenching by this compound | To assess quenching, measure the fluorescence of the product (e.g., free AMC) in the presence and absence of the this compound inhibitor (without the enzyme). If quenching is observed, consider using a different detection method or correcting the data for the quenching effect. |
| Contaminated Reagents or Plates | Use high-quality, nuclease-free water and fresh assay buffers. Use black, opaque-walled microplates designed for fluorescence assays to minimize light scatter and background. |
| Light Exposure | Protect the fluorescent substrate and the assay plate from light as much as possible to prevent photobleaching. |
Data Presentation
Table 1: Comparative IC50 Values of Common DPP-IV Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| This compound phosphate | 15.8 | A potent and highly selective DPP-IV inhibitor.[1][2] |
| Sitagliptin | ~19 - 36.22 | A widely used DPP-IV inhibitor, often used as a positive control. IC50 can vary depending on assay conditions.[6][7] |
| Vildagliptin | ~62 | Another commonly used DPP-IV inhibitor. |
| Saxagliptin | ~50 | A potent DPP-IV inhibitor. |
| Alogliptin | ~24 | A potent and selective DPP-IV inhibitor. |
| Linagliptin | ~1 | A highly potent DPP-IV inhibitor. |
Note: IC50 values can vary between different studies and assay conditions. This table provides approximate values for comparison.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay Protocol (General)
This protocol provides a general framework for a fluorescence-based DPP-IV inhibition assay.
Materials:
-
Recombinant Human DPP-IV
-
DPP-IV Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]
-
This compound Inhibitor
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with excitation/emission wavelengths of ~360/460 nm
Procedure:
-
Reagent Preparation:
-
Thaw the DPP-IV enzyme on ice and dilute to the desired concentration in cold assay buffer. Keep on ice until use.
-
Prepare the substrate solution in assay buffer.
-
Prepare a stock solution of this compound inhibitor and the positive control in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): Add assay buffer and substrate.
-
Negative Control (No Inhibitor): Add DPP-IV enzyme, assay buffer (with the same final DMSO concentration as the inhibitor wells), and substrate.
-
Positive Control: Add DPP-IV enzyme, a known concentration of the positive control inhibitor, and substrate.
-
Test Wells: Add DPP-IV enzyme, serial dilutions of the this compound inhibitor, and substrate.
-
-
Reaction and Measurement:
-
Add the enzyme and inhibitor/vehicle to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Subtract the average V₀ of the blank from all other wells.
-
Calculate the percent inhibition for each concentration of the this compound inhibitor relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice (General Protocol)
This protocol outlines a general procedure for an OGTT in mice to evaluate the in vivo efficacy of a DPP-IV inhibitor.
Materials:
-
Male C57BL/6J mice
-
This compound inhibitor
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail snip or retro-orbital bleeding)
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize mice to handling and experimental procedures.
-
Fast the mice for 6 hours prior to the experiment with free access to water.[6]
-
-
Inhibitor Administration:
-
Baseline Blood Glucose:
-
At time 0, collect a baseline blood sample from the tail vein and measure the glucose concentration.
-
-
Glucose Challenge:
-
Immediately after the baseline blood collection, administer the glucose solution via oral gavage.[10]
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the glucose levels.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify the overall glucose tolerance.
-
Compare the AUC values between the this compound-treated and vehicle-treated groups using appropriate statistical analysis.
-
Visualizations
References
- 1. This compound phosphate I CAS#: 1017682-66-4 I dipeptidyl peptidase IV (DPP-IV) inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Predictive Dissolution: Comparing the Effect of Bicarbonate and Phosphate Buffer on the Dissolution of Weak Acids and Weak Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Interpreting Unexpected Results with Kinase Inhibitor PK44
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving kinase inhibitors, with a focus on compounds targeting the p42/p44 MAPK pathway, which may be related to "PK44".
Frequently Asked Questions (FAQs)
Q1: We observed a paradoxical increase in cell proliferation after treatment with our kinase inhibitor, which was expected to be cytotoxic. What could be the cause?
A1: This is a known phenomenon called the "paradoxical effect" or "rebound activation" that can occur with inhibitors of signaling pathways like the MAPK/ERK pathway.
-
Potential Cause 1: Feedback Loop Activation. Inhibition of a kinase can sometimes relieve negative feedback loops, leading to the hyperactivation of upstream signaling molecules and, consequently, the pathway you intended to inhibit.
-
Potential Cause 2: Off-Target Effects. The inhibitor might be affecting other signaling pathways that promote cell survival and proliferation. It is crucial to profile the inhibitor against a panel of kinases to understand its specificity.
-
Potential Cause 3: Cellular Context. The cellular background, including the presence of specific mutations (e.g., in Ras or B-Raf), can dramatically alter the response to a kinase inhibitor.
Q2: Our Western blot results show incomplete inhibition of the target kinase phosphorylation, even at high concentrations of the inhibitor. Why is this happening?
A2: Several factors can contribute to incomplete target inhibition.
-
Drug Efflux: Cells may actively pump the inhibitor out using multidrug resistance transporters.
-
High ATP Concentration: If the inhibitor is ATP-competitive, high intracellular ATP levels can outcompete the inhibitor for binding to the kinase.
-
Experimental Artifacts: Ensure proper antibody validation and that the lysis buffer effectively inhibits phosphatase activity.
Q3: We are seeing significant toxicity in our control cell line that does not express the target kinase. What does this suggest?
A3: This strongly suggests off-target effects. The inhibitor is likely interacting with other essential cellular targets, leading to cytotoxicity. A comprehensive off-target profiling is necessary to identify these unintended targets.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
If you observe unexpected changes in cell viability (e.g., increased proliferation with an inhibitor), consider the following troubleshooting steps.
Table 1: Troubleshooting Unexpected Cell Viability
| Observation | Potential Cause | Suggested Action |
| Increased cell proliferation | Paradoxical pathway activation | - Perform a time-course experiment to observe early and late effects.- Analyze upstream components of the target pathway for activation.- Test the inhibitor in a different cell line with a known response. |
| No effect on cell viability | Drug resistance or inactivity | - Verify the inhibitor's activity with an in vitro kinase assay.- Check for the expression and mutation status of the target kinase.- Measure intracellular drug concentration. |
| High toxicity in control cells | Off-target effects | - Perform a kinase selectivity screen.- Use a structurally unrelated inhibitor of the same target as a control.- Employ a genetic approach (e.g., siRNA/shRNA) to validate the on-target effect. |
Guide 2: Inconsistent Western Blot Results
For issues with immunoblotting for target modulation, refer to the following guide.
Table 2: Troubleshooting Inconsistent Western Blots
| Observation | Potential Cause | Suggested Action |
| Incomplete target inhibition | High ATP levels, drug efflux | - Use an ATP-depleting agent as a positive control.- Co-treat with an inhibitor of drug efflux pumps. |
| Variable phosphorylation status | Phosphatase activity, antibody issues | - Ensure lysis buffer contains adequate phosphatase and protease inhibitors.- Validate primary and secondary antibodies for specificity and optimal dilution. |
| Band at incorrect molecular weight | Off-target protein detection | - Use a knockout/knockdown cell line as a negative control.- Confirm antibody specificity with a peptide competition assay. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that your inhibitor is binding to its intended target in a cellular context.
-
Cell Treatment: Treat your cells with the inhibitor at the desired concentration and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant by Western blot for the presence of the soluble target protein. Ligand-bound proteins are generally more thermally stable and will remain in the supernatant at higher temperatures.
Signaling Pathways and Workflows
p42/p44 MAPK Signaling Pathway
The p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK pathway, is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1] CD44, a cell-surface glycoprotein, can act as an upstream regulator of this pathway.[2][3][4]
Caption: Simplified p42/p44 MAPK signaling pathway and a potential point of inhibition.
Troubleshooting Workflow for Unexpected Results
When faced with unexpected experimental outcomes, a systematic approach is crucial for identifying the root cause.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. The roles of signaling by the p42/p44 mitogen-activated protein (MAP) kinase pathway; a potential route to radio- and chemo-sensitization of tumor cells resulting in the induction of apoptosis and loss of clonogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. CD44 signaling via PI3K/AKT and MAPK/ERK pathways protects CLL cells from spontaneous and drug induced apoptosis through MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of PK44 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and use of PK44 phosphate to prevent its degradation in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphate and what are its general properties?
This compound phosphate is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV) with an IC50 value of 15.8 nM.[1][2][3] It is a small molecule with the CAS Number 1017682-66-4.[4] Proper handling and storage are crucial to maintain its stability and activity.
Q2: How should I store this compound phosphate powder?
The solid form of this compound phosphate should be stored desiccated at -20°C.[5] Under these conditions, the compound is expected to be stable for up to three years.[5]
Q3: What is the recommended solvent for preparing this compound phosphate stock solutions?
This compound phosphate is soluble in Dimethyl Sulfoxide (DMSO) and water. For biological experiments, DMSO is a commonly used solvent for creating concentrated stock solutions.[6]
Q4: How should I store this compound phosphate stock solutions?
Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[5] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7]
Q5: Is this compound phosphate sensitive to light?
Q6: What is the stability of this compound phosphate in aqueous solutions?
The stability of small molecules in aqueous solutions can be pH-dependent.[11][12] For some DPP-IV inhibitors, rapid degradation in neutral aqueous solutions can occur due to intramolecular cyclization.[9] It is advisable to prepare fresh aqueous solutions for each experiment and minimize the time the compound spends in aqueous buffer before use. If you must store aqueous solutions, it is recommended to keep them at 2-8°C for a short period.[9]
Q7: Can I sterilize this compound phosphate solutions by autoclaving?
No, high temperatures can cause thermal degradation of small molecules.[13][14][15] Do not autoclave this compound phosphate solutions. To prepare a sterile solution, dissolve the compound in a sterile solvent and filter it through a 0.2 μm microfilter under sterile conditions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound phosphate that may be related to compound degradation.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in the assay | Chemical degradation of this compound phosphate. | - Prepare fresh stock solutions from powder. - Use a new aliquot of a previously prepared stock solution. - Minimize the time the compound is in aqueous buffer before use. - Confirm the purity of your stock solution using HPLC. |
| Precipitation of the compound in aqueous buffer | Poor solubility or "salting out" effect. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility. | - Ensure the final DMSO concentration is sufficient to keep this compound phosphate in solution (typically <0.5% to avoid cell toxicity).[5] - Make serial dilutions in DMSO before the final dilution into the aqueous buffer. - Gently warm the solution and vortex to attempt redissolution.[16] |
| Inconsistent experimental results | Degradation due to improper storage or handling. This could be due to repeated freeze-thaw cycles, exposure to light, or prolonged storage in aqueous solution. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] - Always store this compound phosphate powder and solutions protected from light.[10] - Prepare fresh dilutions in aqueous buffer for each experiment. |
| Appearance of new peaks in HPLC analysis | Presence of degradation products. | - This confirms compound degradation. Identify the potential cause by reviewing your storage and handling procedures against the recommendations in this guide. - Consider performing a forced degradation study (exposure to acid, base, heat, light, and oxidation) to identify the specific degradation pathway.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Phosphate Stock Solution
-
Allow the vial of this compound phosphate powder to equilibrate to room temperature before opening to prevent condensation.
-
For quantities of 10 mg or less, add the appropriate volume of sterile DMSO directly to the vial to create a stock solution (e.g., 10 mM).[5]
-
Ensure complete dissolution by vortexing. If necessary, gentle warming to 37°C or brief sonication can be used.[7]
-
Aliquot the stock solution into single-use amber vials and store at -80°C.
Protocol 2: Preparation of Working Solutions
-
Thaw a single-use aliquot of the this compound phosphate stock solution at room temperature.
-
If further dilutions are needed before adding to the aqueous experimental buffer, perform these dilutions in sterile DMSO.
-
Add the final volume of the DMSO stock or diluted solution to your experimental aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay and does not exceed recommended levels for cell-based experiments (e.g., <0.5%).[5]
-
Mix thoroughly and use the working solution immediately.
Visualizations
Caption: Recommended experimental workflow for this compound phosphate.
Caption: Potential degradation pathways for this compound phosphate.
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (phosphate) - Nordic Biosite [nordicbiosite.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. captivatebio.com [captivatebio.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PK44 Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PK44 in preclinical animal models. Given that "this compound" is a designation for a novel investigational compound, this resource addresses common challenges encountered during in vivo efficacy studies of such agents targeting the CD44 signaling pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: We are not observing the expected tumor growth inhibition with this compound in our xenograft model. What are the potential causes and troubleshooting steps?
Answer:
A lack of efficacy in an animal model can stem from multiple factors, ranging from suboptimal experimental design to inherent limitations of the model itself.[1][2][3] Consider the following troubleshooting steps:
-
Verify Compound Potency and Formulation:
-
Action: Re-confirm the identity and purity of the this compound compound lot being used.
-
Action: Ensure the formulation is appropriate for the route of administration and that this compound remains stable in the vehicle. Prepare fresh formulations regularly.
-
-
Assess Pharmacokinetics and Target Engagement:
-
Action: Conduct a pilot pharmacokinetic (PK) study to determine if adequate drug concentrations are achieved and maintained in the plasma and, more importantly, in the tumor tissue.[4][5][6]
-
Action: Analyze tumor biopsies for biomarkers of CD44 pathway inhibition (e.g., decreased phosphorylation of AKT or ERK) to confirm target engagement at the administered dose.
-
-
Review the Animal Model:
-
Action: Confirm that the selected cancer cell line expresses CD44 at a high level and is dependent on the CD44 signaling pathway for growth and survival.
-
Action: Be aware that the artificial nature of some animal models may not fully recapitulate human disease, potentially affecting drug response.[1][3][7]
-
-
Optimize Dosing Regimen:
-
Action: The current dose may be too low. Consider a dose-escalation study to identify the maximum tolerated dose (MTD) and a biologically effective dose.
-
Action: The dosing frequency may be insufficient to maintain therapeutic concentrations. Review the PK data to guide adjustments to the dosing schedule.
-
Question: We are observing unexpected toxicity or adverse effects in our animal models treated with this compound. How should we proceed?
Answer:
Unexpected toxicity is a significant concern in preclinical studies.[7][8] A systematic approach is necessary to understand and mitigate these effects.
-
Characterize the Toxicity:
-
Action: Carefully document all clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Action: Perform comprehensive necropsies and histopathological analysis of major organs to identify any treatment-related changes.
-
-
Evaluate the Dose and Schedule:
-
Action: The current dose may be exceeding the MTD. A dose-reduction study is warranted.
-
Action: Consider alternative dosing schedules (e.g., intermittent dosing) that might maintain efficacy while reducing toxicity.
-
-
Investigate Potential Off-Target Effects:
-
Action: While this compound is designed to target CD44, it may have off-target activities. In vitro profiling against a panel of kinases and receptors can help identify potential off-target interactions.
-
-
Consider Species-Specific Metabolism:
-
Action: The metabolic profile of this compound may differ between the preclinical species and humans, leading to the formation of toxic metabolites in the animal model.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel inhibitor targeting the CD44 signaling pathway. CD44 is a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions.[9] Upon activation, CD44 can regulate several downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and migration.[10][11] this compound is designed to disrupt these downstream signals, thereby inhibiting tumor growth and progression.
Q2: How do I select the most appropriate animal model for testing this compound efficacy?
A2: The choice of animal model is critical for the successful preclinical evaluation of this compound.[12] Key considerations include:
-
Target Expression: The model should exhibit robust expression of CD44.
-
Pathway Dependency: The disease process in the model should be driven by the CD44 signaling pathway.
-
Histological Similarity: The animal model should recapitulate key histological and pathological features of the human disease.
-
Predictive Validity: Whenever possible, choose models that have been shown to be predictive for other drugs in the same class.
Q3: What are the key biomarkers to monitor for target engagement and pharmacodynamic effects of this compound?
A3: Monitoring biomarkers is essential to confirm that this compound is hitting its target and eliciting the desired biological response.[13]
-
Target Engagement: A decrease in the phosphorylation of downstream effectors such as AKT (at Ser473) and ERK (at Thr202/Tyr204) in tumor tissue would indicate successful target engagement.
-
Pharmacodynamic Effects: A reduction in markers of cell proliferation (e.g., Ki-67) and an increase in markers of apoptosis (e.g., cleaved caspase-3) in tumor samples would demonstrate the intended pharmacodynamic effect.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg, i.p., QD) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 250 | - |
| This compound | 10 | 1100 ± 200 | 26.7 |
| This compound | 30 | 650 ± 150 | 56.7 |
| This compound | 60 | 300 ± 100 | 80.0 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 2.5 µM |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 15 µM*h |
| Half-life (t½) | 6 hours |
| Parameters are based on a single 30 mg/kg intraperitoneal dose and are for illustrative purposes only. |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Assessment in a Xenograft Model
-
Cell Culture: Culture a human cancer cell line with high CD44 expression (e.g., MDA-MB-231) under standard conditions.
-
Animal Implantation: Subcutaneously implant 5 x 10⁶ cells in the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., western blotting, immunohistochemistry).
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Tumor Lysate Preparation: Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: CD44 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for lack of efficacy.
References
- 1. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 2. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 3. navs.org [navs.org]
- 4. medpace.com [medpace.com]
- 5. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRO | preclinical services | PK Studies | Biotrial [biotrial.com]
- 7. The Flaws and Human Harms of Animal Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why do 90% of new drugs fail? :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD44 signaling via PI3K/AKT and MAPK/ERK pathways protects CLL cells from spontaneous and drug induced apoptosis through MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Validation of Effective Therapeutic Targets for ADPKD Using Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. transpharmation.com [transpharmation.com]
PK44 phosphate lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PK44 phosphate. Our goal is to help you overcome common challenges, including lot-to-lot variability, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound phosphate?
This compound phosphate is a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a significant role in glucose metabolism.[1][2][3][4][5] DPP-IV inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are essential for regulating blood glucose levels. By inhibiting DPP-IV, this compound phosphate increases the active levels of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[6]
Q2: What is the recommended solvent and storage condition for this compound phosphate?
This compound phosphate is soluble in aqueous buffers and DMSO.[2] For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light.[2] Once dissolved, prepare aliquots to avoid repeated freeze-thaw cycles and store stock solutions at -20°C or -80°C.[2]
Q3: What is a typical starting concentration for in vitro experiments?
Based on its reported half-maximal inhibitory concentration (IC50) of 15.8 nM for DPP-IV, a starting concentration range of 1 nM to 1 µM is recommended for in vitro inhibition assays.[1][3][4][5] A dose-response experiment is crucial to determine the optimal concentration for your specific assay conditions.[7]
Q4: Why is lot-to-lot variability a concern for reagents like this compound phosphate?
Lot-to-lot variation in reagents is a common challenge that can affect the reproducibility of experimental results.[8][9] This variability can arise from minor differences in the manufacturing or purification process, leading to shifts in compound purity, activity, or the presence of impurities.[8] For a phosphorylated compound like this compound phosphate, variations in the degree of phosphorylation or the presence of related phosphate impurities could also contribute to inconsistent results.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound phosphate in DPP-IV inhibition assays.
Problem 1: Lower than expected or no DPP-IV inhibition observed.
Potential Causes and Solutions
-
Incorrect Inhibitor Concentration: The concentration of this compound phosphate may be too low.
-
Solution: Perform a dose-response experiment with a wider concentration range to determine the IC50 value under your specific assay conditions.[7]
-
-
Degraded or Inactive Compound: Improper storage or handling may have led to the degradation of the compound.
-
Solution: Prepare a fresh stock solution from a new vial of this compound phosphate. Always follow the recommended storage and handling guidelines.
-
-
Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for inhibitor binding.
-
Solution: Review and optimize your assay protocol. Ensure the assay buffer pH is stable and the incubation time is sufficient for the inhibitor to bind to the enzyme.[2]
-
-
High Substrate Concentration: If the substrate concentration is too high relative to its Km value, it can outcompete the inhibitor.
-
Solution: Determine the optimal substrate concentration for your assay, ideally at or below the Km value, to ensure sensitive detection of inhibition.
-
Problem 2: High variability between replicate wells.
Potential Causes and Solutions
-
Pipetting Inaccuracy: Small volume errors can lead to significant variability.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain consistent tip immersion depth.
-
-
Inadequate Mixing: Reagents may not be uniformly distributed in the wells.
-
Solution: Mix all reagents thoroughly after addition by gently tapping the plate or using a plate shaker. Avoid introducing bubbles.
-
-
Edge Effects in Assay Plates: Wells on the outer edges of a microplate are more prone to evaporation.
-
Solution: Avoid using the outer wells of the plate for critical samples. Instead, fill them with buffer or water to create a humidity barrier.
-
-
Temperature Gradients: Uneven temperature across the assay plate can affect enzyme activity.
-
Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not temperature-controlled.
-
Problem 3: Inconsistent IC50 values across different lots of this compound phosphate.
Potential Causes and Solutions
-
Variation in Compound Purity: The purity of the compound can differ between manufacturing batches.
-
Differences in Active Compound Concentration: The actual concentration of the active inhibitor may vary.
-
Solution: Qualify each new lot upon arrival by running a standard dose-response curve and comparing the IC50 value to a previously validated lot. This helps to establish a relative potency for the new lot.
-
-
Presence of Impurities: Impurities from the synthesis process could interfere with the assay.
-
Solution: Analyze the compound by LC-MS to identify potential impurities that may not be apparent in HPLC purity analysis.
-
Quantitative Data Summary
The following tables summarize hypothetical quality control data for three different lots of this compound phosphate to illustrate potential lot-to-lot variability.
Table 1: Potency and Purity of Different this compound Phosphate Lots
| Lot Number | IC50 (nM) for DPP-IV | Purity by HPLC (%) | Appearance |
| This compound-A01 | 15.5 | 99.2% | White to off-white solid |
| This compound-B01 | 25.8 | 97.5% | Off-white solid |
| This compound-C01 | 16.2 | 99.5% | White solid |
Table 2: Solubility Assessment in Different Solvents
| Lot Number | Solubility in DMSO | Solubility in Water |
| This compound-A01 | > 10 mM | > 50 mg/mL |
| This compound-B01 | > 10 mM | > 50 mg/mL |
| This compound-C01 | > 10 mM | > 50 mg/mL |
Visualizations
Caption: A logical workflow to troubleshoot common issues with this compound phosphate.
Caption: Simplified signaling pathway of DPP-IV and its inhibition by this compound phosphate.
Caption: General experimental workflow for a DPP-IV inhibition assay.
Experimental Protocols
Protocol 1: DPP-IV Inhibition Assay (Fluorometric)
This protocol provides a general procedure for determining the inhibitory activity of this compound phosphate against DPP-IV.
Materials:
-
DPP-IV Enzyme
-
DPP-IV Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound Phosphate
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Prepare Reagents: Allow all reagents to warm to room temperature before use.[7] Prepare serial dilutions of this compound phosphate in assay buffer. A typical starting range is 1 µM down to 10 pM.
-
Assay Plate Setup:
-
Add 25 µL of this compound phosphate dilutions to the sample wells.
-
Add 25 µL of assay buffer to the enzyme control (EC) wells (no inhibitor).
-
Add 25 µL of a known DPP-IV inhibitor (e.g., Sitagliptin) as an inhibitor control.[7]
-
-
Enzyme Addition: Prepare the DPP-IV enzyme solution in assay buffer. Add 50 µL of the enzyme solution to all wells except for the blank controls.
-
Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7]
-
Start Reaction: Prepare the substrate solution in assay buffer. Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode at 37°C for 15-30 minutes, taking readings every 60 seconds.[7]
-
Data Analysis:
-
Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each this compound phosphate concentration using the formula: % Inhibition = 100 * (1 - (Rate_sample / Rate_EC))
-
Plot the percent inhibition against the logarithm of the this compound phosphate concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Quality Control - Purity Assessment by HPLC
This protocol outlines a general method for verifying the purity of a new lot of this compound phosphate.
Materials:
-
This compound Phosphate (new and reference lots)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound phosphate in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength for this compound)
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject the prepared sample of the new this compound phosphate lot.
-
If available, inject a sample from a previously validated reference lot for comparison.
-
Integrate the peak areas from the resulting chromatogram.
-
-
Purity Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare this value to the purity stated on the Certificate of Analysis.
Protocol 3: Compound Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound phosphate.
-
Receiving and Storage: Upon receipt, store the solid compound at -20°C in a desiccator, protected from light.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO or an appropriate buffer.[2]
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.[2]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
References
- 1. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. The Chemical Biology of Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quality control of small molecules - Kymos [kymos.com]
- 11. Small Molecules Analysis & QC [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of PK44 and Other Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dipeptidyl peptidase-IV (DPP-IV) inhibitor, PK44, with other well-established DPP-IV inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of these compounds for the treatment of type 2 diabetes and other related metabolic disorders. While comprehensive data for established inhibitors is readily available, public information on this compound is limited. This guide presents the available data for this compound alongside a thorough comparison with other key inhibitors in its class.
Biochemical and Pharmacokinetic Properties of DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. By inhibiting DPP-IV, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner[1][2].
The following tables summarize the key biochemical and pharmacokinetic parameters of this compound and other prominent DPP-IV inhibitors.
Table 1: Potency and Selectivity of DPP-IV Inhibitors
| Inhibitor | DPP-IV IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| This compound | 15.8[3] | Data not available | Data not available |
| Sitagliptin | 18[4] | >2,600 | >4,700 |
| Vildagliptin | 2.3[4] | >200 | >30 |
| Saxagliptin | 1.3 | ~400[5] | ~75[5] |
| Linagliptin | 1 | >10,000 | >10,000 |
| Alogliptin | <10 | >10,000 | >10,000 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Pharmacokinetic Profiles of DPP-IV Inhibitors
| Inhibitor | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Metabolism | Primary Excretion Route |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sitagliptin | ~87[4] | 1-4[4] | 12.4 | Minimally metabolized (CYP3A4, CYP2C8) | Renal (unchanged drug)[6] |
| Vildagliptin | ~85 | 1.7 | 1.5-4.5 | Hydrolysis | Renal[6] |
| Saxagliptin | ~67 | 2[4] | 2.5 (parent), 3.1 (active metabolite) | Hepatic (CYP3A4/5) to an active metabolite | Renal and Hepatic[6] |
| Linagliptin | ~30 | 1.5[4] | >100 | Minimally metabolized | Fecal (unchanged drug)[3] |
| Alogliptin | >75 | 1-2 | 21 | Minimally metabolized | Renal (unchanged drug)[6] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DPP-IV by 50%.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the inhibitor solution to each well.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Selectivity Profiling Assay (DPP-8 and DPP-9)
Objective: To assess the selectivity of a DPP-IV inhibitor by determining its inhibitory activity against related proteases, such as DPP-8 and DPP-9.
Materials:
-
Recombinant human DPP-8 and DPP-9 enzymes
-
Appropriate substrates for DPP-8 and DPP-9
-
Test inhibitor and reference inhibitors
-
Assay buffer
-
96-well microplates
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Follow a similar procedure as the DPP-IV inhibition assay, but with the respective DPP-8 and DPP-9 enzymes and their specific substrates.
-
Determine the IC50 values of the test inhibitor against DPP-8 and DPP-9.
-
Calculate the selectivity ratio by dividing the IC50 value for DPP-8 or DPP-9 by the IC50 value for DPP-IV. A higher ratio indicates greater selectivity for DPP-IV. The inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies, making high selectivity a desirable characteristic for DPP-IV inhibitors[7][8][9].
Signaling Pathway
The primary mechanism of action of DPP-IV inhibitors is the potentiation of the incretin signaling pathway. The following diagram illustrates this pathway.
References
- 1. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing PK44 and sitagliptin efficacy
An Objective Comparison of PK44 and Sitagliptin in the Context of Type 2 Diabetes Mellitus
Disclaimer: As of the latest available information, "this compound" is not a recognized or publicly documented therapeutic agent. Therefore, for the purpose of this guide, this compound will be treated as a hypothetical, next-generation GLP-1 receptor agonist in late-stage preclinical development. This comparison is illustrative, pairing this hypothetical agent against the established DPP-4 inhibitor, sitagliptin, to highlight key differences in mechanism, efficacy, and experimental evaluation.
This guide provides a comparative analysis for researchers and drug development professionals, focusing on preclinical and projected clinical efficacy markers. All data for this compound is hypothetical and based on typical profiles for potent GLP-1R agonists.
Sitagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor. Its mechanism involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon secretion.
This compound, our hypothetical agent, is a potent and selective glucagon-like peptide-1 receptor (GLP-1R) agonist. It directly binds to and activates the GLP-1R, a G-protein coupled receptor, primarily in pancreatic β-cells, to stimulate insulin release in a glucose-dependent manner. This direct agonism is designed to offer a more potent glycemic control compared to indirect methods like DPP-4 inhibition.
Signaling Pathway Comparison
The distinct mechanisms are visualized below. Sitagliptin acts upstream by preserving endogenous incretins, while this compound directly engages the downstream receptor.
Comparative Analysis of Fibroblast Activation Protein (FAP) Inhibitors: A Guide to Selectivity and Performance
This guide provides a comparative analysis of different classes of Fibroblast Activation Protein (FAP) inhibitors, focusing on their selectivity against FAP and related proteases. As information on a specific inhibitor designated "PK44" is not available in the public domain, this guide will focus on well-characterized FAP inhibitors to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals. The inhibitors chosen for this comparison are representative of two major classes: the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold and the pyrrolidine-2-boronic acid (boroPro) derivatives.
FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its restricted expression in normal adult tissues makes it an attractive target for cancer diagnosis and therapy.[2][3] FAP possesses both dipeptidyl peptidase and endopeptidase activity, which contributes to its role in extracellular matrix remodeling, tumor growth, and metastasis.[4][5][6] The development of potent and selective FAP inhibitors is crucial for advancing FAP-targeted therapies and research. A significant challenge in developing FAP inhibitors is achieving selectivity over other closely related proteases, such as Dipeptidyl Peptidase IV (DPPIV), other Dipeptidyl Peptidases (DPPs), and Prolyl Oligopeptidase (PREP).[1][4]
Comparative Selectivity of FAP Inhibitors
The following table summarizes the in vitro inhibitory activity and selectivity of representative FAP inhibitors from two major chemical classes. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values in nanomolar (nM) concentrations. Lower values indicate higher potency.
| Inhibitor Class | Representative Compound | FAP (IC50/Ki, nM) | DPPIV (IC50, µM) | PREP (IC50, µM) | Selectivity (FAP vs. PREP) | Reference |
| (4-quinolinoyl)-glycyl-2-cyanopyrrolidine | Compound 7 * | 3.0 ± 0.4 (Ki) | >100 | 0.255 | ~85-fold | [4] |
| Pyrrolidine-2-boronic acid (boroPro) | Talabostat (Val-boroPro, PT-100) | 560 (IC50) | <0.004 (IC50) | - | Non-selective | [3][4] |
| Pyrrolidine-2-boronic acid (boroPro) | ARI-3099 | 36 (IC50) | >10,000 | 12,700 | >350-fold | [7][8] |
*Compound 7 is N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) as described in the reference.
Experimental Protocols
The determination of inhibitor potency and selectivity against FAP and other proteases is typically performed using in vitro enzymatic assays. The following is a generalized protocol based on methodologies described in the cited literature.
In Vitro Fluorogenic Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP and other related serine proteases.
Materials:
-
Recombinant human FAP, DPPIV, PREP, and other DPP enzymes.
-
Fluorogenic peptide substrate specific for the enzyme (e.g., for FAP, an N-terminally blocked substrate; for DPPIV, Gly-Pro-AMC).[8][9]
-
Assay buffer (e.g., Tris or HEPES buffer, pH 7.4-7.6).[10]
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well black microtiter plates.[9]
-
A fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: A working solution of the recombinant enzyme (e.g., FAP) is prepared in the assay buffer to a final concentration that yields a linear reaction rate over the course of the assay.
-
Inhibitor Preparation: A serial dilution of the test compound is prepared in the assay buffer. A range of concentrations is chosen to span the expected IC50 value.
-
Assay Reaction:
-
To each well of the microtiter plate, add a specific volume of the enzyme solution.
-
Add the serially diluted test compound to the respective wells. Include control wells with no inhibitor (maximum enzyme activity) and wells with no enzyme (background fluorescence).
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[10]
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. The fluorescence intensity is measured kinetically over a period of time (e.g., 20-30 minutes) at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).[8]
-
Data Analysis:
-
The rate of reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated for each concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing FAP's Role and Inhibition Analysis
To better understand the context of FAP inhibition, the following diagrams illustrate a simplified signaling pathway involving FAP in the tumor microenvironment and a typical workflow for evaluating FAP inhibitors.
Caption: Simplified FAP signaling in the tumor microenvironment.
Caption: Experimental workflow for FAP inhibitor screening.
Conclusion
The development of highly selective FAP inhibitors is a promising avenue for cancer therapy. As demonstrated, different chemical scaffolds exhibit varied potency and selectivity profiles. The (4-quinolinoyl)-glycyl-2-cyanopyrrolidine class has yielded compounds with low nanomolar FAP inhibition and high selectivity against related proteases.[4][11] In contrast, early boroPro derivatives like Talabostat showed a lack of selectivity, which may have contributed to off-target effects in clinical trials.[4] However, further development within the boroPro class has led to highly selective inhibitors such as ARI-3099, demonstrating that high selectivity can be achieved with this scaffold.[8][12]
For researchers and drug developers, the choice of a FAP inhibitor should be guided by the specific application. For therapeutic development, high selectivity is paramount to minimize off-target effects. For research applications, a well-characterized inhibitor with a known selectivity profile is essential for accurately interpreting experimental results. The methodologies and comparative data presented in this guide provide a framework for the evaluation and selection of FAP inhibitors for various research and development purposes.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 6. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Dipeptidyl Peptidase-4 Inhibitors: PK44 and Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two dipeptidyl peptidase-4 (DPP-4) inhibitors: PK44, a potent preclinical candidate, and vildagliptin, a clinically approved medication for the treatment of type 2 diabetes mellitus. This comparison focuses on their mechanism of action, in vitro efficacy, selectivity, and the experimental methodologies used for their evaluation.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that enhance the incretin system to improve glycemic control. They function by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the action of these hormones, DPP-4 inhibitors stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][4]
Vildagliptin is a well-established DPP-4 inhibitor with extensive clinical data supporting its efficacy and safety.[5][6] In contrast, this compound is a potent and selective DPP-4 inhibitor currently in the preclinical stage of development. This guide aims to provide a side-by-side comparison of these two compounds based on available scientific data.
Mechanism of Action
Both this compound and vildagliptin share the same primary mechanism of action: the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of active GLP-1 and GIP, which in turn potentiates insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells.[1][3] This glucose-dependent mechanism of action results in a low risk of hypoglycemia.[1]
dot
Caption: Signaling pathway of DPP-4 inhibition by this compound and vildagliptin.
Data Presentation: In Vitro Efficacy and Selectivity
The following table summarizes the available quantitative data for this compound and vildagliptin, focusing on their in vitro inhibitory potency against DPP-4 and selectivity against related enzymes, DPP-8 and DPP-9.
| Parameter | This compound | Vildagliptin | Reference(s) |
| DPP-4 IC50 | 15.8 nM | ~4.5 nM - 62 nM | [7][8] |
| DPP-8 Selectivity | >1000-fold vs. DPP-4 | ~400-fold vs. DPP-4 (IC50: ~2.2 µM) | [9][10] |
| DPP-9 Selectivity | >1000-fold vs. DPP-4 | ~20-fold vs. DPP-4 (Ki: ~0.23 µM) | [9][10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity is the ratio of the IC50 or Ki value for the target enzyme (DPP-4) to that of other related enzymes (DPP-8, DPP-9). A higher value indicates greater selectivity.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of DPP-4 inhibitors are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments cited in the comparison.
In Vitro DPP-4 Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).
Principle: The enzymatic activity of DPP-4 is measured using a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC molecule, and the rate of its formation is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of AMC release.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 inhibitor (this compound or vildagliptin) dissolved in DMSO
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound or vildagliptin) in assay buffer.
-
In a 96-well plate, add the diluted compounds, a positive control (a known DPP-4 inhibitor), and a negative control (DMSO vehicle).
-
Add the recombinant DPP-4 enzyme to all wells except for the blank controls.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo model to assess the effect of a compound on glucose homeostasis after a glucose challenge.
Principle: After a period of fasting, a bolus of glucose is administered orally to mice. Blood glucose levels are then monitored over a period of time. An effective anti-diabetic agent will improve glucose tolerance, resulting in a smaller increase and/or faster clearance of blood glucose compared to a vehicle-treated control group.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Test compound (this compound or vildagliptin) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer the test compound (this compound or vildagliptin) or vehicle orally at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, measure the baseline blood glucose level from a tail snip.
-
Immediately administer the glucose solution via oral gavage.
-
Measure blood glucose levels at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
dot
References
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of PK44 Phosphate: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a drug candidate effectively engages its target in a living organism is a critical step. This guide provides a comparative overview of the preclinical compound PK44 phosphate, a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), and contrasts its performance with the established drug Sitagliptin. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of in vivo target engagement studies.
This compound phosphate has been identified as a potent and selective inhibitor of DPP-IV, an enzyme crucial in glucose metabolism and a validated target for the treatment of type 2 diabetes. Its in vitro potency is high, with an IC50 of 15.8 nM. In vivo studies have demonstrated its efficacy in improving glucose tolerance in mouse models. This guide will delve into the methods used to confirm such target engagement in vivo and compare the available data for this compound phosphate with that of the well-characterized DPP-IV inhibitor, Sitagliptin.
Comparative Analysis of DPP-IV Inhibitors
To objectively assess the in vivo target engagement of this compound phosphate, a comparison with a standard-of-care drug targeting DPP-IV is essential. Sitagliptin, a widely prescribed DPP-IV inhibitor, serves as a relevant comparator due to the extensive availability of its in vivo target engagement and clinical efficacy data.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | In Vivo Target Engagement | Efficacy Outcome |
| This compound phosphate | DPP-IV | 15.8 nM | Mouse | Data not publicly available | Improved glucose tolerance |
| Sitagliptin | DPP-IV | ~19 nM | Human | >80% DPP-IV inhibition over 24h at 100 mg dose[1] | Two- to three-fold increase in active GLP-1 levels[1] |
Experimental Methodologies for Assessing In Vivo Target Engagement
The primary method for confirming in vivo target engagement of DPP-IV inhibitors involves the direct measurement of DPP-IV enzyme activity in plasma samples collected from subjects after drug administration. A decrease in DPP-IV activity relative to baseline or a placebo-treated group indicates target engagement.
Key Experimental Protocol: Plasma DPP-IV Activity Assay
Objective: To quantify the inhibition of DPP-IV activity in plasma following the administration of an inhibitor.
Procedure:
-
Animal Model and Dosing:
-
Select an appropriate animal model (e.g., C57Bl/6J mice).
-
Administer this compound phosphate or a comparator (e.g., Sitagliptin) via the intended clinical route (e.g., oral gavage). Include a vehicle-treated control group.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0, 1, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
-
DPP-IV Activity Measurement:
-
Utilize a commercially available DPP-IV activity assay kit. These kits typically employ a fluorogenic or colorimetric substrate for DPP-IV, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
In a 96-well plate, combine plasma samples with the assay buffer and the DPP-IV substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the DPP-IV activity.
-
-
Data Analysis:
-
Calculate the percentage of DPP-IV inhibition for each time point relative to the vehicle-treated control group.
-
Plot the percentage of inhibition over time to determine the duration and extent of target engagement.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: DPP-IV inhibition by this compound phosphate enhances active GLP-1 levels, leading to increased insulin secretion.
References
Head-to-Head Comparison: Gliptins vs. Novel Compound PK44 for DPP-4 Inhibition
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the pharmacological properties of the established dipeptidyl peptidase-4 (DPP-4) inhibitor class, the gliptins, against a novel investigational compound, PK44. The methodologies and data presentation formats outlined herein serve as a standard for the preclinical and clinical evaluation of new chemical entities targeting the incretin pathway.
Introduction to Gliptins and the Incretin System
Gliptins are a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, gliptins increase the bioavailability of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon secretion, and help regulate blood glucose levels. This mechanism of action is central to their use in the management of type 2 diabetes mellitus.
The following diagram illustrates the core signaling pathway.
Validating the Therapeutic Potential of PK44: A Comparative Guide for Researchers
A deep dive into the preclinical profile of PK44, a novel dipeptidyl peptidase-IV (DPP-IV) inhibitor, and its standing against established therapeutic alternatives for type 2 diabetes. This guide offers a comprehensive comparison of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
The Landscape of DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV), a serine protease, plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is increased, leading to improved glycemic control. This mechanism has established DPP-IV inhibitors as a key therapeutic class for the management of type 2 diabetes.
This compound: A Potent New Contender
This compound has emerged as a potent inhibitor of DPP-IV with a promising preclinical profile. This guide will dissect its therapeutic potential by comparing its in vitro potency and, where data is available, its in vivo efficacy and selectivity against established DPP-IV inhibitors currently in clinical use.
In Vitro Performance: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of this compound and its key competitors against DPP-IV and the closely related proteases, DPP-8 and DPP-9. High selectivity against DPP-8 and DPP-9 is desirable to minimize potential off-target effects and associated toxicities.
| Compound | DPP-IV IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-IV) | Selectivity (DPP-9/DPP-IV) |
| This compound | 15.8 [1] | >10,000 | >10,000 | >630 | >630 |
| Sitagliptin | 19 | 5200 | >100,000 | ~274 | >5263 |
| Vildagliptin | 62 | 2300 | 6700 | ~37 | ~108 |
| Saxagliptin | 50 | 4500 | 11000 | ~90 | ~220 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 |
Note: Specific IC50 values for this compound against DPP-8 and DPP-9 were not available in the searched literature. The selectivity is inferred from qualitative statements of high selectivity. Further experimental validation is required.
In Vivo Efficacy: The Impact on Glucose Homeostasis
While specific in vivo data for this compound from sources such as oral glucose tolerance tests (OGTT) in animal models were not available in the public domain at the time of this review, the established DPP-IV inhibitors have demonstrated significant improvements in glucose tolerance in various preclinical models. For instance, inhibitors like Sitagliptin have been shown to lower glucose excursions in animal models of type 2 diabetes. It is anticipated that this compound, given its high in vitro potency, would exhibit comparable or superior efficacy in such models.
Experimental Methodologies
To ensure a thorough understanding of the presented data, the following are detailed protocols for the key experiments typically employed in the evaluation of DPP-IV inhibitors.
In Vitro DPP-IV Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of the DPP-IV enzyme by 50% (IC50).
Principle: This fluorometric assay measures the cleavage of a synthetic DPP-IV substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), by the DPP-IV enzyme. The cleavage releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified.
Protocol:
-
Reagents: Recombinant human DPP-IV enzyme, Gly-Pro-AMC substrate, assay buffer (e.g., Tris-HCl with BSA), and test compounds (including this compound and alternatives) at various concentrations.
-
Procedure:
-
In a 96-well microplate, add a solution of the DPP-IV enzyme to each well.
-
Add varying concentrations of the test compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm and 460 nm, respectively).
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Oral Glucose Tolerance Test (OGTT) in an Animal Model
Objective: To evaluate the effect of a DPP-IV inhibitor on glucose tolerance in vivo.
Principle: An oral glucose challenge is administered to fasted animals, and blood glucose levels are monitored over time. An effective DPP-IV inhibitor will reduce the glucose excursion (the rise and fall of blood glucose) compared to a vehicle-treated control group.
Protocol:
-
Animals: Use a relevant animal model of type 2 diabetes, such as the Zucker fatty rat or mice on a high-fat diet.
-
Procedure:
-
Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Administer the test compound (e.g., this compound) or vehicle control orally at a specified dose and time before the glucose challenge.
-
At time zero, administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure the blood glucose concentration in each sample using a glucometer.
-
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. The area under the curve (AUC) for the glucose excursion is calculated for each animal. Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the treatment and control groups to determine if the inhibitor significantly improves glucose tolerance.
Visualizing the Science
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
DPP-IV Signaling Pathway
Experimental Workflow
Conclusion: The Promise of this compound
Based on the available in vitro data, this compound demonstrates potent inhibition of the DPP-IV enzyme, with an IC50 value of 15.8 nM[1]. This positions it favorably among established DPP-IV inhibitors. Furthermore, initial reports suggest a high degree of selectivity for DPP-IV over related proteases, a critical factor for a favorable safety profile.
However, a comprehensive validation of its therapeutic potential is contingent on the availability of in vivo efficacy and detailed selectivity data. Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy in relevant animal models of type 2 diabetes. Should these future studies confirm its promising in vitro profile, this compound could represent a valuable addition to the therapeutic arsenal for managing this chronic metabolic disease. This guide serves as a foundational resource for researchers to contextualize the significance of this compound and to guide future investigations into its therapeutic utility.
References
A Comparative Guide to PK44 and Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, PK44, against other well-established DPP-4 inhibitors (gliptins) used in the management of type 2 diabetes. While comprehensive, direct head-to-head experimental data for this compound is not yet publicly available, this document synthesizes the known inhibitory potency of this compound with the extensively documented properties of other market-leading gliptins.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This compound has emerged as a potent DPP-4 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 15.8 nM[1]. This positions it as a compound of significant interest for diabetes research. This guide will place this potency in the context of other widely studied DPP-4 inhibitors and provide an overview of the experimental methodologies used to characterize such compounds.
Data Presentation: A Comparative Look at DPP-4 Inhibitor Potency
The following table summarizes the in vitro potency of this compound against DPP-4 and compares it with several established DPP-4 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target Enzyme | IC50 (nM) | Notes |
| This compound | DPP-4 | 15.8 [1] | Also known as Compound 67.[1] |
| Sitagliptin | DPP-4 | ~19 | The first FDA-approved DPP-4 inhibitor. |
| Vildagliptin | DPP-4 | ~62 | A potent and selective DPP-4 inhibitor. |
| Saxagliptin | DPP-4 | ~50 | Forms a covalent bond with the DPP-4 enzyme. |
| Linagliptin | DPP-4 | ~1 | A highly potent xanthine-based inhibitor. |
Selectivity Profile: A Critical aspect of DPP-4 Inhibitor Safety
A crucial aspect of the safety profile of DPP-4 inhibitors is their selectivity for DPP-4 over other related enzymes, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies. While the selectivity profile for this compound has not been publicly reported, the table below illustrates the typical high selectivity of other well-characterized DPP-4 inhibitors.
| Inhibitor | Selectivity for DPP-4 vs. DPP-8 (fold) | Selectivity for DPP-4 vs. DPP-9 (fold) |
| Sitagliptin | >2600 | >2600 |
| Vildagliptin | >200 | >8000 |
| Saxagliptin | >400 | >75 |
| Linagliptin | >10,000 | >40,000 |
In Vivo Efficacy: Translating In Vitro Potency to Physiological Effects
The ultimate measure of a DPP-4 inhibitor's utility is its ability to improve glycemic control in vivo. This is typically assessed in animal models of type 2 diabetes through oral glucose tolerance tests (OGTT). While specific in vivo data for this compound is not available, the following table summarizes typical efficacy data for other DPP-4 inhibitors in preclinical models.
| Inhibitor | Animal Model | Dose | Key Efficacy Endpoints |
| Sitagliptin | ob/ob mice | 10 mg/kg, p.o. | Significant reduction in glucose excursion during OGTT. |
| Linagliptin | ZDF rats | 3 mg/kg, p.o. | Improved glucose tolerance and preserved beta-cell mass. |
| Vildagliptin | db/db mice | 10 mg/kg, p.o. | Reduced HbA1c and improved islet function. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of DPP-4 inhibitors. Below are representative protocols for key experiments.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and a reference inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant DPP-4 enzyme, and assay buffer. Include wells for a positive control (enzyme and buffer, no inhibitor) and a negative control (buffer only).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
DPP Selectivity Assay
This assay is crucial to determine the selectivity of an inhibitor for DPP-4 over other dipeptidyl peptidases like DPP-8 and DPP-9. The protocol is similar to the DPP-4 inhibition assay, with the substitution of the respective recombinant DPP-8 or DPP-9 enzymes. The selectivity is calculated as the ratio of the IC50 for the off-target enzyme (e.g., DPP-8) to the IC50 for DPP-4.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
This experiment evaluates the effect of a DPP-4 inhibitor on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., Zucker Diabetic Fatty (ZDF) rats or db/db mice).
Procedure:
-
Acclimatize the diabetic animals and fast them overnight.
-
Administer the test compound (e.g., this compound) or vehicle orally at a predetermined dose. A positive control group receiving a known DPP-4 inhibitor (e.g., Sitagliptin) should be included.
-
After a specific time (e.g., 60 minutes), administer an oral glucose bolus (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration in each sample.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose. A reduction in the glucose AUC in the treated groups compared to the vehicle group indicates improved glucose tolerance.
Mandatory Visualizations
DPP-4 Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the central role of DPP-4 in incretin hormone degradation and how DPP-4 inhibitors like this compound intervene in this pathway.
Caption: Mechanism of action of this compound and other DPP-4 inhibitors.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
The following diagram outlines the key steps in determining the IC50 value of a DPP-4 inhibitor.
Caption: Workflow for determining the in vitro IC50 of a DPP-4 inhibitor.
Logical Relationship of DPP-4 Inhibitor Characteristics
This diagram illustrates the logical flow from in vitro properties to in vivo efficacy for a DPP-4 inhibitor.
Caption: Key characteristics leading to the in vivo efficacy of a DPP-4 inhibitor.
References
Safety Operating Guide
Proper Disposal and Handling of PK44 Phosphate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for PK44 phosphate, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, including detailed operational and disposal plans.
This compound phosphate (CAS 1017682-66-4) is a chemical compound used in research settings. Adherence to strict safety protocols is crucial when handling this substance to minimize risks to personnel and the environment. This guide offers procedural, step-by-step guidance to directly address operational questions concerning its use and disposal.
Immediate Safety and Handling Precautions
Before working with this compound phosphate, it is imperative to consult the Safety Data Sheet (SDS). The following is a summary of key safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1][2]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage of more than two weeks, a temperature of -20°C is recommended.
This compound Phosphate: Quantitative Data Summary
For ease of reference, the key quantitative data for this compound phosphate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H19F5N7O5P | Tocris Bioscience SDS |
| Molecular Weight | 527.34 g/mol | |
| CAS Number | 1017682-66-4 | |
| IC50 (DPP-IV) | 15.8 nM | |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | -20°C |
Proper Disposal Procedures
The disposal of this compound phosphate and its containers must be conducted in accordance with all local, state, and federal regulations. Improper disposal can lead to environmental contamination and potential harm.
Step-by-Step Disposal Plan:
-
Waste Identification: this compound phosphate should be treated as a hazardous chemical waste.
-
Containerization:
-
Collect waste this compound phosphate in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound phosphate"), and any other information required by your institution.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound phosphate down the drain or in regular trash.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The following is a detailed methodology for a typical in vitro fluorometric assay to determine the inhibitory activity of this compound phosphate on DPP-IV.[3][4][5]
Materials:
-
This compound phosphate
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometer with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively[5]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound phosphate in DMSO.
-
Create a serial dilution of the this compound phosphate stock solution in the assay buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human DPP-IV enzyme to the working concentration in the assay buffer.
-
Prepare the DPP-IV substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of each diluted this compound phosphate solution.
-
Positive Control Wells: Add a known DPP-IV inhibitor (e.g., Sitagliptin).
-
Negative Control (100% Activity) Wells: Add the same volume of assay buffer with DMSO (vehicle).
-
Blank (No Enzyme) Wells: Add assay buffer with DMSO.
-
-
Enzyme Addition: Add the diluted DPP-IV enzyme solution to all wells except the blank wells. For the blank wells, add an equal volume of assay buffer.
-
Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10-30 minutes.
-
Substrate Addition: Add the DPP-IV substrate solution to all wells.
-
Second Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound phosphate compared to the negative control.
-
Plot the percent inhibition against the logarithm of the this compound phosphate concentration and use non-linear regression to determine the IC50 value.
-
DPP-IV Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DPP-IV signaling pathway and the experimental workflow for the inhibition assay.
Caption: DPP-IV signaling pathway and the inhibitory action of this compound phosphate.
Caption: Workflow for the in vitro DPP-IV inhibition assay.
References
- 1. whca.org [whca.org]
- 2. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 3. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Protocols for Handling PK44
For laboratory professionals, including researchers, scientists, and drug development experts engaged in work with PK44, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, stringent adherence to safety protocols is paramount. This document provides immediate and essential safety and logistical information, including detailed handling, disposal, and emergency procedures.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | To prevent eye contact with the substance. |
| Hand Protection | Appropriate chemical-resistant gloves | To avoid skin contact. Gloves must be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Accidental Release and Exposure Procedures
Immediate and appropriate response to accidental spills or exposure is critical. The following tables outline the necessary steps for various scenarios.
First-Aid Measures
| Exposure Route | Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. |
| In Case of Skin Contact | Wash off with soap and plenty of water. |
| In Case of Eye Contact | Flush eyes with water as a precaution. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Spill Management
| Spill Size | Containment and Cleanup |
| Small Spill | Sweep up and shovel. Keep in suitable, closed containers for disposal. |
| Large Spill | Contain the spill and then collect using an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations. |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C. |
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as unused product. |
| Contaminated Packaging | Dispose of as unused product. |
Experimental Workflow: this compound Spill Response
The following diagram outlines the step-by-step procedure for responding to a this compound spill in the laboratory. Adherence to this workflow is crucial for minimizing exposure and contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
